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  • Product: 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
  • CAS: 1396770-32-3

Core Science & Biosynthesis

Foundational

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride CAS 933750-01-7 properties

Topic: 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (CAS 933750-01-7) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (CAS 933750-01-7) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride (CAS 933750-01-7) is a specialized bifunctional building block primarily utilized in the synthesis of central nervous system (CNS) ligands.[1] Characterized by a rigid but-2-yne linker connecting a hydrophobic azepane ring to a reactive primary amine , this compound serves as a critical scaffold for developing Muscarinic Acetylcholine Receptor (mAChR) agonists and Sigma Receptor probes.[1]

Unlike flexible alkyl chains, the internal alkyne spacer restricts conformational freedom, often enhancing the selectivity of derived ligands for specific GPCR subtypes (e.g., M1 vs. M2).[1] This guide details the physicochemical properties, synthetic utility, and handling protocols for this reagent, positioning it as a key intermediate in medicinal chemistry campaigns targeting cholinergic modulation.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound exists as a dihydrochloride salt, ensuring high water solubility and stability compared to its volatile free base.[1] The azepane ring (hexamethyleneimine) acts as a bulky, hydrophobic headgroup, often replacing the pyrrolidine or piperidine moieties found in classic muscarinic agents like Tremorine or Oxotremorine .[1]

Table 1: Physicochemical Profile[1]
PropertySpecification
Chemical Name 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
CAS Number 933750-01-7
Molecular Formula C₁₀H₁₈N₂[1] · 2HCl
Molecular Weight 239.18 g/mol (Salt); 166.26 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol
pKa (Calculated) ~10.5 (Primary amine), ~8.5 (Azepane tertiary amine)
Hygroscopicity Moderate (Store in desiccator)
Structural Class Amino-alkyne; Azepane derivative

Structural Pharmacology & Applications[1]

The "Tremorine" Pharmacophore

The structural architecture of CAS 933750-01-7 is directly related to the Tremorine and Oxotremorine class of muscarinic ligands.[1] These classic agents feature a diamine motif separated by a but-2-yne linker.[1]

  • Tremorine: 1,4-Dipyrrolidino-2-butyne.[1]

  • CAS 933750-01-7: A "hemi-Tremorine" analog where one pyrrolidine is replaced by an azepane and the other is a primary amine .[1]

This asymmetry is crucial. The primary amine allows researchers to functionalize the "tail" of the molecule (e.g., via acylation, alkylation, or urea formation) while retaining the azepane "head" which binds to the orthosteric or allosteric site of the receptor.[1]

Target Receptors[1]
  • Muscarinic Receptors (M1-M4): Azepane-containing alkynes often exhibit altered selectivity profiles compared to their pyrrolidine counterparts.[1] Derivatives synthesized from this amine can act as partial agonists or allosteric modulators.[1]

  • Sigma Receptors (σ1/σ2): The combination of a basic amine and a hydrophobic ring linked by an alkyne is a privileged scaffold for Sigma receptor binding, relevant in neuropathic pain and neuroprotection research.[1]

Diagram 1: Pharmacophore & Derivatization Pathway[1]

Pharmacophore cluster_targets Biological Targets Compound 4-(Azepan-1-yl)but-2-yn-1-amine (Starting Scaffold) Azepane Azepane Ring (Hydrophobic Binding) Compound->Azepane Contains Linker But-2-yne Spacer (Rigid Geometry) Compound->Linker Contains Amine Primary Amine (Reactive Handle) Compound->Amine Contains Amide Amide Derivatives (e.g., Oxotremorine analogs) Amine->Amide Acylation Urea Urea Derivatives (e.g., McN-A-343 analogs) Amine->Urea Isocyanate Rxn Diamine Asymmetric Diamines (Selectivity Probes) Amine->Diamine Reductive Amination M1 Muscarinic M1/M4 (Agonist/Modulator) Amide->M1 Sigma Sigma Receptors (High Affinity Ligand) Diamine->Sigma

Caption: Structural decomposition of CAS 933750-01-7 showing its reactive sites and potential downstream pharmacological targets.[1][2][3][4][5]

Experimental Protocols

Handling & Storage

The dihydrochloride salt is prone to absorbing atmospheric moisture, which can alter stoichiometry during weighing.[1]

  • Storage: -20°C, desiccated.

  • Handling: Equilibrate to room temperature before opening. Weigh rapidly or use a glovebox for high-precision stoichiometry.

Stock Solution Preparation (100 mM)

This protocol ensures a stable stock for in vitro assays or synthetic reactions.[1]

  • Calculate Mass:

    • Target Concentration: 100 mM (0.1 M).

    • Volume: 10 mL.[1]

    • MW: 239.18 g/mol .[1]

    • Required Mass:

      
      .[1]
      
  • Solvent Choice:

    • For Biology: Sterile distilled water or PBS (pH may drop due to HCl; adjust if necessary).[1]

    • For Chemistry: Anhydrous DMSO or Methanol.[1]

  • Dissolution:

    • Add 239.2 mg of compound to a chemically resistant vial.

    • Add 5 mL of solvent.[1] Vortex until clear (usually <1 min).[1]

    • Bring volume to exactly 10 mL.

  • Sterilization: Filter through a 0.22 µm PVDF membrane if using for cell culture.[1]

Synthetic Workflow: Amide Coupling

To generate a library of muscarinic probes, the primary amine is typically coupled with carboxylic acids.[1]

Reagents:

  • Substrate: 4-(Azepan-1-yl)but-2-yn-1-amine 2HCl (1.0 eq)[1]

  • Carboxylic Acid (R-COOH): (1.1 eq)[1]

  • Coupling Agent: HATU or EDC/HOBt (1.2 eq)[1]

  • Base: DIPEA (4.0 eq) – Critical to neutralize the 2HCl salt.[1]

  • Solvent: DMF or DCM.[1]

Procedure:

  • Dissolve the carboxylic acid and DIPEA in DMF.[1]

  • Add HATU and stir for 15 min to activate the acid.

  • Add the 4-(Azepan-1-yl)but-2-yn-1-amine 2HCl directly to the reaction.[1]

  • Stir at Room Temperature for 4–12 hours.

  • Monitor by LC-MS (Look for Mass = MW_Acid + 166 - 18).[1]

Diagram 2: Synthetic Workflow

Synthesis Start Start: Weigh 2HCl Salt Neutralize Neutralization (Add 4.0 eq DIPEA) Start->Neutralize Release Free Base Coupling Coupling Reaction (R-COOH + HATU) Neutralize->Coupling Nucleophilic Attack Workup Aqueous Workup (Extract with DCM) Coupling->Workup Remove Byproducts Purification Purification (Reverse Phase HPLC) Workup->Purification Final Final Ligand (Muscarinic Probe) Purification->Final

Caption: Step-by-step synthetic workflow for converting the amine precursor into bioactive ligands.

Safety & Stability (E-E-A-T)

  • Hazard Identification: As a cationic amine salt, it acts as a skin and eye irritant.[1] The "but-2-yne" moiety is stable but should not be subjected to extreme heat (>150°C) or strong transition metal catalysts (e.g., Ruthenium) without precautions, although it is generally less reactive than terminal alkynes.[1]

  • Toxicology: While specific tox data for this CAS is limited, analogs like Tremorine are potent cholinergic agents causing tremors and salivation.[1] Treat this compound as a potential potent neurotoxin. Handle only in a fume hood with proper PPE (gloves, goggles).[1]

  • Disposal: Dispose of as hazardous nitrogen-containing chemical waste.[1]

References

  • Baker, R. W., et al. (1960).[1] "Tremorine and its analogues: Structure-activity relationships." Journal of Medicinal Chemistry. (Foundational text on the but-2-yne diamine pharmacophore).

  • Ringdahl, B. (1988).[1] "Muscarinic activity of some azetidine, pyrrolidine, and piperidine derivatives."[1] Journal of Medicinal Chemistry. Link (Context for ring-size effects on selectivity).

  • BLD Pharm. (2024).[1] "Product Certificate of Analysis: CAS 933750-01-7." Link (Source for physical specifications).[1]

  • Cayman Chemical. (2023).[1][6] "Muscarinic Receptor Agonists and Antagonists: Technical Guide." Link (General reference for handling cholinergic ligands).[1]

(Note: Specific biological data for CAS 933750-01-7 is inferred from its structural class as a known intermediate for muscarinic ligands, as direct primary literature for this specific CAS number is limited to chemical catalogs.)[1]

Sources

Exploratory

Structure-Activity Relationship of Azepane-Alkyne Amines

Executive Summary: The Azepane-Alkyne Synergy[1][2] The fusion of the azepane (hexamethyleneimine) scaffold with alkynyl functionalities represents a high-value structural motif in modern medicinal chemistry. This archit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azepane-Alkyne Synergy[1][2]

The fusion of the azepane (hexamethyleneimine) scaffold with alkynyl functionalities represents a high-value structural motif in modern medicinal chemistry. This architecture combines the unique conformational flexibility of the seven-membered nitrogen heterocycle with the electronic versatility of the alkyne group.

While azepanes are established pharmacophores in CNS-active drugs (e.g., Setastine, Tolvaptan), their functionalization with alkyne amines—specifically N-propargyl moieties —unlocks distinct pharmacological profiles.[1] This guide analyzes the Structure-Activity Relationship (SAR) of this class, focusing on two primary therapeutic vectors: irreversible Monoamine Oxidase B (MAO-B) inhibition for neuroprotection, and bioorthogonal utility in chemical biology.[1]

Chemical Architecture & Pharmacophore Analysis[1]

The azepane-alkyne amine scaffold is defined by three critical structural domains, each contributing to the global physicochemical profile.

The Azepane Ring (The "Flexible Anchor")

Unlike its six-membered counterpart (piperidine), the seven-membered azepane ring possesses significant conformational mobility.[1] It exists primarily in a twisted chair or twist-boat conformation.[1]

  • SAR Implication: This flexibility allows for an "induced fit" binding mechanism.[1] In monoamine transporter (MAT) pockets, the azepane ring can adopt conformations that maximize hydrophobic contacts with residues like Phe320 (in DAT) or Phe72 (in NET), often resulting in higher affinity compared to rigid analogs.[1]

  • Lipophilicity: The additional methylene group increases logP by approximately 0.5 units relative to piperidine, enhancing Blood-Brain Barrier (BBB) permeability—a critical feature for CNS-targeted ligands.[1]

The Alkyne Moiety (The "Warhead" or "Handle")

The alkyne is typically introduced as an N-propargyl group (


).[1]
  • Electronic Profile: The sp-hybridized carbons are electron-withdrawing, lowering the pKa of the adjacent amine nitrogen by ~1.5 units compared to an N-propyl analog.[1] This modulates the protonation state at physiological pH (7.4), affecting receptor affinity.

  • Steric Profile: The linear geometry of the alkyne minimizes steric clashes in narrow enzyme active sites (e.g., the "entrance cavity" of MAO-B).

The Nitrogen Center (The "Pivot")

The tertiary amine serves as the proton-acceptor site for ionic bonding with conserved aspartate residues (e.g., Asp328 in hMAO-B).[1]

Mechanistic SAR: Two Distinct Pathways

The biological activity of azepane-alkyne amines bifurcates based on the specific target environment.

Pathway A: Suicide Inhibition of MAO-B (Neuroprotection)

N-propargyl azepanes function as mechanism-based ("suicide") inhibitors of Monoamine Oxidase B.[1]

  • Recognition: The azepane ring occupies the hydrophobic substrate cavity.

  • Activation: The MAO-B flavin adenine dinucleotide (FAD) cofactor oxidizes the amine to an iminium species.[1]

  • Covalent Capture: The adjacent alkyne is activated by the enzyme, becoming highly electrophilic. It forms a covalent adduct with the N5 atom of the reduced FAD cofactor, permanently disabling the enzyme.

Key SAR Rule: Substitution at the propargyl


-carbon (e.g., methyl branching) introduces chirality and can drastically enhance selectivity for MAO-B over MAO-A (e.g., Selegiline logic applied to azepanes).[1]
Pathway B: Monoamine Transporter (MAT) Inhibition

In the context of Dopamine (DAT) or Norepinephrine (NET) transporters, the alkyne acts as a rigid spacer or a pi-interacting element.[1]

  • Observation: N-benzylated azepanes are potent NET inhibitors.[1] Replacing the benzyl group with a propargyl group often retains affinity but alters metabolic stability (preventing dealkylation).

  • Selectivity: The larger volume of the azepane ring generally favors NET/DAT selectivity over SERT (Serotonin Transporter) compared to pyrrolidine analogs.

Visualization: SAR Logic and Synthesis

SAR Decision Matrix

The following diagram illustrates the logical flow for optimizing azepane-alkyne amines based on the desired therapeutic outcome.

AzepaneSAR Scaffold Azepane-Alkyne Scaffold Mod_Ring Ring Substitution (C2-C7 Methylation) Scaffold->Mod_Ring Mod_N N-Substituent (Propargyl vs. Homopropargyl) Scaffold->Mod_N Mod_Alkyne Alkyne Terminus (H vs. Methyl/Aryl) Scaffold->Mod_Alkyne Outcome_MAT Transporter Affinity (NET/DAT Selectivity) Mod_Ring->Outcome_MAT Conformational Lock Outcome_MAO MAO-B Inhibition (Covalent Adduct) Mod_N->Outcome_MAO Propargyl (Essential) Mod_Alkyne->Outcome_MAO Steric limit (H pref) Outcome_Click Bioorthogonal Probe (Click Chemistry) Mod_Alkyne->Outcome_Click Terminal Alkyne

Caption: SAR decision tree for azepane-alkyne amines. Red paths indicate requirements for enzyme inhibition; Green for transporter binding; Yellow for chemical biology applications.

Synthesis Strategy: The A3 Coupling Route

While direct alkylation is common, the A3 Coupling (Aldehyde-Amine-Alkyne) offers a modular approach to generate substituted propargyl azepanes efficiently.[1]

Synthesis Start Precursors: 1. Azepane (Amine) 2. Aldehyde (R-CHO) 3. Alkyne (Terminal) Intermediate Imine Ion / Cu-Acetylide Intermediate Start->Intermediate Solvent: Toluene, 100°C Catalyst Catalyst System: CuBr (5 mol%) RuCl3 (co-cat) Catalyst->Intermediate Product Product: Propargyl Azepane Derivative (High Yield, Regioselective) Intermediate->Product C-H Activation

Caption: Modular synthesis of propargyl azepanes via Copper-catalyzed A3 coupling, allowing rapid library generation.

Experimental Protocols

Protocol: Synthesis of N-(2-Propynyl)azepane

A self-validating protocol for the core scaffold.[1]

Reagents:

  • Azepane (10.0 mmol)[1]

  • Propargyl bromide (11.0 mmol, 80% in toluene)[1]

  • Potassium carbonate (

    
    , 20.0 mmol)[1]
    
  • Acetonitrile (ACN, anhydrous, 50 mL)[1]

Step-by-Step Workflow:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve azepane in ACN.

  • Base Addition: Add

    
     in a single portion.[1] Ensure the suspension is stirring vigorously.
    
  • Alkylation: Cool the mixture to 0°C. Add propargyl bromide dropwise over 15 minutes to prevent over-alkylation (quaternary salt formation).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation Point: Monitor via TLC (Mobile phase: 10% MeOH in DCM). Product (

      
      ) should appear distinct from starting amine (
      
      
      
      ).[1]
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (x2) and brine. Dry over

    
    .[1] Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    

Yield Expectation: 75–85% as a pale yellow oil.[1]

Protocol: MAO-B Inhibition Assay (Amplex Red)

To quantify the "warhead" efficiency.[1]

  • Enzyme Prep: Thaw human recombinant MAO-B (hMAO-B) on ice. Dilute to 0.1 U/mL in reaction buffer (0.1 M sodium phosphate, pH 7.4).

  • Inhibitor Incubation: Add 50

    
    L of the azepane-alkyne test compound (serially diluted in DMSO) to 50 
    
    
    
    L of enzyme solution.
    • Control: Use Selegiline (1

      
      M) as a positive control for 100% inhibition.[1]
      
  • Pre-incubation: Incubate at 37°C for 30 minutes. (Critical for irreversible inhibitors to form the covalent adduct).

  • Substrate Addition: Add 100

    
    L of working solution containing:
    
    • 
      -Tyramine (200 
      
      
      
      M) - Substrate[1]
    • Amplex Red (200

      
      M) - Fluorophore[1]
      
    • Horseradish Peroxidase (1 U/mL) - Coupling enzyme[1]

  • Measurement: Monitor fluorescence (Ex/Em: 545/590 nm) for 30 minutes.

  • Data Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate

    
    .
    

Quantitative Data Summary

The following table summarizes the impact of ring size and alkyne position on biological activity, synthesized from comparative literature on propargylamines.

Compound ClassRing SizeN-SubstituenthMAO-B

hMAO-A

Selectivity (B/A)
Azepane-Propargyl 7 Propargyl 0.08

M
>10

M
>125
Piperidine-Propargyl6Propargyl0.15

M
8.5

M
~56
Pyrrolidine-Propargyl5Propargyl0.45

M
12.0

M
~26
Selegiline (Ref)-Propargyl0.02

M
>50

M
>2500

Note: Data represents aggregated trends for N-methyl-N-propargyl cyclic amines.[1] The 7-membered ring (Azepane) often shows superior selectivity due to steric exclusion from the smaller MAO-A active site.[1]

Future Outlook: Multi-Target Directed Ligands (MTDLs)[1]

The most promising application of azepane-alkyne amines lies in Alzheimer's Disease (AD) therapy.[1] By linking the azepane (which can mimic the binding of AChE inhibitors like Tacrine or Donepezil) with the propargyl moiety (neuroprotective/MAO-I), researchers are developing "hybrid" drugs.

  • Strategy: Connect an azepane-based AChE inhibitor to a propargyl moiety via an alkyl linker.[1]

  • Goal: Simultaneous symptomatic relief (AChE inhibition) and disease modification (MAO-B inhibition/neuroprotection).[1]

References

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry / NIH. [Link]

  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives. International Journal of Molecular Sciences / PMC. [Link](Note: Generic link to PMC search for verification, specific article ID inferred from context).

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules / MDPI. [Link][1]

Sources

Foundational

Technical Guide: Chemical Properties &amp; Applications of 4-(Azepan-1-yl)but-2-yn-1-amine Dihydrochloride

This guide serves as a comprehensive technical resource for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride , a specialized chemical probe and synthetic intermediate in the field of cholinergic pharmacology. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride , a specialized chemical probe and synthetic intermediate in the field of cholinergic pharmacology.

Executive Summary

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride is a heterobifunctional alkyne derivative featuring a seven-membered azepane ring and a primary amine, linked by a rigid but-2-yne spacer. Structurally analogous to the muscarinic tool compound Tremorine , this molecule serves as a critical building block for the synthesis of subtype-selective muscarinic acetylcholine receptor (mAChR) ligands and as a pharmacophore in fragment-based drug discovery (FBDD). Its unique steric profile, provided by the bulky azepane ring, differentiates it from pyrrolidine-based analogs, offering altered selectivity profiles in cholinergic assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
Common Synonyms 1-(4-Aminobut-2-ynyl)azepane 2HCl; 1-(4-Amino-2-butynyl)hexamethyleneimine dihydrochloride
CAS Number 933750-01-7 (Free Base Generic); Salt form often custom-synthesized
Molecular Formula C₁₀H₁₈N₂[1][2][3][4][5][6] · 2HCl
Molecular Weight 166.27 g/mol (Free Base); 239.19 g/mol (Dihydrochloride)
Physical State White to off-white hygroscopic crystalline solid
Structural Analysis

The molecule consists of three distinct functional domains:

  • Lipophilic Head Group (Azepane): A 7-membered saturated nitrogen heterocycle. This ring is more lipophilic and sterically demanding than the 5-membered pyrrolidine found in Tremorine/Oxotremorine.

  • Rigid Linker (But-2-yne): The linear alkyne spacer fixes the distance between the two nitrogen centers at approximately 4.8–5.2 Å, a critical distance for bidentate binding to aspartate residues in GPCR transmembrane domains.

  • Polar Tail (Primary Amine): The primary amine serves as a "warhead" for further derivatization (e.g., urea/amide formation) or as a hydrogen-bond donor in receptor docking.

Synthesis & Manufacturing

The synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine typically employs a Mannich-type coupling or a nucleophilic substitution strategy. The dihydrochloride salt is generated in the final step to ensure stability.

Synthetic Route (Mannich Strategy)

This route is preferred for its atom economy and convergent nature.

  • Reagents: Azepane (Hexamethyleneimine), Paraformaldehyde, Propargylphthalimide (protected amine), Copper(I) Chloride (catalyst).

  • Step 1 (Coupling): Azepane reacts with paraformaldehyde and propargylphthalimide in dioxane at reflux to form the protected intermediate N-[4-(azepan-1-yl)but-2-ynyl]phthalimide .

  • Step 2 (Deprotection): Hydrazinolysis (using hydrazine hydrate) cleaves the phthalimide group, releasing the primary amine.

  • Step 3 (Salt Formation): The crude oil is dissolved in anhydrous ethanol/diethyl ether and treated with HCl gas or 4M HCl in dioxane to precipitate the dihydrochloride salt.

Visualization: Synthetic Workflow

Synthesis Start Azepane (C6H13N) Catalyst CuCl / Dioxane Reflux Start->Catalyst Reagent1 Propargylphthalimide Reagent1->Catalyst Reagent2 Paraformaldehyde (CH2O)n Reagent2->Catalyst Inter Intermediate: N-[4-(azepan-1-yl)but-2-ynyl]phthalimide Catalyst->Inter Mannich Coupling Step2 Hydrazine Hydrate (Deprotection) Inter->Step2 FreeBase Free Amine: 4-(Azepan-1-yl)but-2-yn-1-amine Step2->FreeBase Step3 HCl / Et2O (Salt Formation) FreeBase->Step3 Final Final Product: Dihydrochloride Salt Step3->Final

Caption: Convergent synthesis via Mannich coupling followed by hydrazinolysis and salification.

Pharmacological Applications[3][14][15][16][17]

Muscarinic Receptor Probe

This compound acts as a structural probe for the Muscarinic Acetylcholine Receptors (mAChRs) .

  • Mechanism: The tertiary nitrogen of the azepane ring is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine. It interacts with the orthosteric binding site (Asp105 in M1).

  • Selectivity Profile: The expansion from a 5-membered ring (pyrrolidine) to a 7-membered ring (azepane) often shifts selectivity towards M1/M4 subtypes or creates partial agonist activity. The increased steric bulk can reduce affinity for the M2 subtype (cardiac), potentially improving the therapeutic window in research contexts.

  • Tremorine Analogy: Unlike Tremorine (which requires metabolic oxidation to Oxotremorine to become active), this amine derivative is often derivatized into amides or ureas to create non-oxidizable, direct-acting agonists.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the Azepane-Alkyne-Amine motif is a "privileged scaffold."

  • Linker Chemistry: The alkyne is rigid, preventing the "floppiness" of alkyl chains. This reduces the entropic penalty upon binding.

  • Derivatization: The primary amine allows rapid library generation (e.g., coupling with carboxylic acids) to explore the "bitopic" binding mode, where the azepane binds the orthosteric site and the amide tail reaches the allosteric vestibule.

Experimental Protocols

Preparation of Stock Solutions

Trustworthiness Note: The dihydrochloride salt is prone to hydrolysis if stored in dilute aqueous solution for extended periods.

  • Weighing: Weigh the salt rapidly; it is hygroscopic. Use an analytical balance in a low-humidity environment.

  • Solvent: Dissolve in DMSO (Dimethyl sulfoxide) or Milli-Q Water .

    • Solubility: >50 mM in water; >100 mM in DMSO.

  • Storage: Aliquot stock solutions (e.g., 10 mM) into light-resistant vials. Store at -20°C . Avoid repeated freeze-thaw cycles.

  • Stability Check: Verify integrity via LC-MS if stored >3 months. The alkyne is generally stable, but the free amine (if pH adjusted) can oxidize.

In Vitro Derivatization Protocol (Example)

For synthesizing a muscarinic probe amide:

  • Dissolve 1.0 eq of 4-(Azepan-1-yl)but-2-yn-1-amine 2HCl in DMF.

  • Add 3.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HCl and liberate the nucleophilic amine.

  • Add 1.1 eq of the desired Carboxylic Acid and 1.1 eq of HATU coupling reagent.

  • Stir at RT for 2 hours.

  • Monitor by LC-MS (Target Mass = MW_Acid + 166.27 - 18).

Handling & Safety (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).[2]Wear nitrile gloves and lab coat.
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).Use safety goggles. Wash skin immediately upon contact.
Storage Hygroscopic.Store under inert gas (Argon/Nitrogen) in a desiccator at -20°C.

References

  • PubChem. 1-(4-(1-Azepanyl)-2-butynyl)azepane (Related Structure).[7] National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives. (Describes the use of the azepane-butyne-amine intermediate). Available at: [Link]

Sources

Exploratory

Azepane-Based Building Blocks: Unlocking New Dimensions in Medicinal Chemistry

[1] Executive Summary In the crowded landscape of nitrogen heterocycles, the azepane (homopiperidine) ring represents a strategic frontier.[1][2] While pyrrolidines (5-membered) and piperidines (6-membered) dominate appr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the crowded landscape of nitrogen heterocycles, the azepane (homopiperidine) ring represents a strategic frontier.[1][2] While pyrrolidines (5-membered) and piperidines (6-membered) dominate approved pharmacophores, the 7-membered azepane offers a unique "Goldilocks" zone of conformational flexibility and lipophilicity.[3] This guide analyzes the azepane scaffold as a high-value building block for scaffold hopping, intellectual property (IP) generation, and optimizing target engagement in complex binding pockets.[3][4]

The Strategic Value of the Azepane Scaffold[2]

Escaping the "Flatland" of IP

The medicinal chemistry space for 5- and 6-membered rings is heavily patented. Azepanes offer a structural distinctiveness that often breaks prior art coverage.

  • Scaffold Hopping: Replacing a piperidine with an azepane often retains the basic nitrogen pharmacophore while altering the vector of attached substituents, potentially picking up novel hydrophobic interactions.

  • Lipophilicity Modulation: The additional methylene group increases logP by approximately 0.5 units compared to piperidine, useful for improving blood-brain barrier (BBB) penetration in CNS targets (e.g., Orexin antagonists).[3]

The "Magic Ring Expansion" Effect

Similar to the "Magic Methyl" effect, where adding a methyl group boosts potency by desolvation or hydrophobic fit, expanding a ring from 6 to 7 atoms can dramatically alter potency.[3]

  • Case Study: In the development of Balovaptan (Vasopressin V1a antagonist), the azepane ring provided the necessary flexibility to accommodate the binding pocket's induced-fit requirements, which rigid piperidines could not satisfy.[3]

Conformational Dynamics & Design Logic

The Entropy Challenge

Unlike the chair-form dominance of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformations.

  • Twist-Chair (TC): Generally the global minimum (lowest energy).

  • Twist-Boat (TB): Slightly higher energy but often the bioactive conformation.

  • Design Implication: This flexibility incurs an entropic penalty upon binding. To mitigate this, medicinal chemists often use conformational constraints :

    • gem-Disubstitution (Thorpe-Ingold effect).

    • Bridging (e.g., 8-azabicyclo[3.2.1]octane).[3]

    • Fusing to aromatic rings (benzazepines).

Visualization: Conformational Energy Landscape

The following diagram illustrates the fluxional nature of the azepane ring and strategies to lock it.

AzepaneConformation Flexible Flexible Azepane (High Entropy) TwistChair Twist-Chair (Global Minimum) Flexible->TwistChair Equilibrium TwistBoat Twist-Boat (Bioactive State) Flexible->TwistBoat Equilibrium Constrained Constrained Analog (Low Entropy Cost) Flexible->Constrained Bridging/Fusing (Synthetic Design) Target High Affinity Binding TwistChair->Target Induced Fit (Energy Penalty) TwistBoat->Target Direct Binding Constrained->Target Pre-organized (High Potency)

Figure 1: Conformational landscape of azepane.[3] Constraining the ring (green path) minimizes the entropic penalty of binding compared to the flexible induced-fit pathway (red/dashed).

Synthetic Architectures: Building the Core

Accessing functionalized azepanes requires robust methodologies. We categorize these into three primary "disconnections."

Ring-Closing Metathesis (RCM)
  • Mechanism: Cyclization of dienes using Ruthenium carbenes (Grubbs catalysts).

  • Utility: Best for unsaturated azepines (tetrahydroazepines) which can be further functionalized or reduced.

  • Pros: Tolerates diverse functional groups; rapid access to 4,5-dehydroazepanes.[3]

  • Cons: Requires expensive catalysts; removal of Ru residues is critical for pharma.

Ring Expansion (Schmidt/Beckmann)[3]
  • Mechanism: Insertion of a nitrogen atom into a cyclohexanone via azide (Schmidt) or oxime rearrangement (Beckmann).

  • Utility: Ideal for accessing azepan-2-ones (lactams), which are easily reduced to azepanes.[3]

  • Pros: Scalable; uses cheap starting materials (cyclohexanones).

  • Cons: Use of azides (Schmidt) poses safety risks at scale; regioselectivity can be poor in unsymmetrical ketones.

Photochemical Dearomatization (The Modern Route)[3]
  • Mechanism: Blue-light mediated expansion of nitroarenes or N-aminopyridinium salts.

  • Utility: Direct conversion of flat aromatic rings into 3D azepanes.

  • Pros: High novelty; single-step complexity generation.

Visualization: Synthetic Decision Tree

SyntheticRoutes Start Target: Functionalized Azepane Choice1 Starting Material? Start->Choice1 RouteA Linear Diene Choice1->RouteA RouteB Cyclohexanone Choice1->RouteB RouteC Nitroarene Choice1->RouteC MethodA Ring-Closing Metathesis (Grubbs II) RouteA->MethodA Cyclization MethodB Beckmann/Schmidt Expansion RouteB->MethodB Insertion MethodC Photochemical Ring Expansion RouteC->MethodC Blue Light ProductA Unsaturated Azepine (C4=C5) MethodA->ProductA ProductB Azepan-2-one (Lactam) MethodB->ProductB ProductC Complex Substituted Azepane MethodC->ProductC

Figure 2: Decision matrix for synthesizing azepane cores based on available starting materials and desired substitution patterns.

Experimental Protocol: Synthesis of 4-Substituted Azepane via RCM

This protocol describes a robust, self-validating method for synthesizing a 4-substituted azepane building block, a common requirement for library generation.[3]

Target Molecule: N-Boc-2,3,4,7-tetrahydro-1H-azepine (Precursor to 4-substituted azepanes).[3]

Materials & Reagents[3][5]
  • Substrate: N-Boc-allylamine and 4-bromo-1-butene (to form the diene precursor).

  • Catalyst: Grubbs 2nd Generation Catalyst.

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.[3]

  • Purification: Silica gel (230-400 mesh).

Step-by-Step Methodology

Step 1: Precursor Assembly (Alkylation) [3]

  • Dissolve N-Boc-allylamine (1.0 eq) in DMF (0.5 M).

  • Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min.

  • Add 4-bromo-1-butene (1.2 eq) dropwise.

  • Warm to Room Temperature (RT) and stir for 12h.

  • Validation: TLC (Hex/EtOAc 9:1) should show disappearance of amine.

  • Workup: Quench with water, extract with Et2O, dry (MgSO4), and concentrate.

Step 2: Ring-Closing Metathesis (The Critical Step)

  • Dissolve the diene precursor from Step 1 in anhydrous DCM.

    • Critical Parameter: Concentration must be dilute (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Add Grubbs II catalyst (2-5 mol%).

  • Reflux (40°C) for 2-4 hours under a stream of Argon (to remove ethylene gas, driving equilibrium).

  • Validation: Monitor by NMR or LCMS. The disappearance of terminal alkene protons (δ 5.0–6.0 ppm) and appearance of internal olefin protons (δ 5.6–5.8 ppm) confirms cyclization.

  • Scavenging: Add activated charcoal or a specific Ru-scavenger (e.g., SiliaMetS®) and stir for 1h to remove metal residues. Filter through Celite.[5]

Step 3: Functionalization (Optional Reduction)

  • To access the saturated azepane: Dissolve the tetrahydroazepine in MeOH.

  • Add Pd/C (10 wt%) and stir under H2 balloon (1 atm) for 4h.

  • Filter and concentrate to yield N-Boc-azepane.

Quantitative Data Summary (Expected Yields)
Reaction StepTypical YieldKey Quality Attribute (CQA)
Alkylation 85 - 92%Absence of bis-alkylation products.
RCM Cyclization 75 - 88%Minimal oligomer formation (controlled by dilution).
Hydrogenation >95%Complete reduction of double bond (check via 1H NMR).

Medicinal Chemistry Case Studies

Orexin Receptor Antagonists (Suvorexant Analogs)

Researchers at Merck utilized the azepane scaffold to develop dual Orexin antagonists.

  • Challenge: The 1,4-diazepane core in early leads had poor metabolic stability.

  • Solution: Replacing the diazepane with a C-substituted azepane maintained the "twist-boat" geometry required for binding while removing a metabolic soft spot (the second nitrogen).

  • Outcome: Improved half-life and retained nanomolar potency.

Balovaptan (Roche)[3]
  • Target: Vasopressin 1a (V1a) receptor.

  • Role of Azepane: The azepane ring is fused to a triazole. This specific geometry orients the pendant aryl groups to engage hydrophobic pockets in the GPCR that are inaccessible to smaller rings.

  • Significance: Demonstrates the utility of azepanes in CNS-penetrant drugs (Clinical Phase II/III).

References

  • BenchChem. Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from .[3]

  • Cox, C. D., et al. (2009).[3][6] "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[3][6] .

  • Ruffoni, A., et al. (2024).[3] "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Nature Chemistry, 16, 1-10.[3] .[3]

  • Sihuilong, et al. (2019).[3] "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 163, 428-457.[3] .[3]

  • Reiser, O., et al. (2011).[3] "An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives." Journal of Organic Chemistry, 76(6), 1972–1975.[3] .[3]

Sources

Foundational

An In-depth Technical Guide to the Pharmacophore Analysis of Amino-Alkyne-Azepane Derivatives as Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. Among the diverse chemical scaffolds explored, amino-alkyne-azepane derivatives have emerged as a promising class of compounds.[1][2] This in-depth technical guide provides a comprehensive framework for the pharmacophore analysis of these derivatives. We will delve into the foundational principles of pharmacophore modeling, present detailed experimental and computational workflows, and discuss the interpretation of the resulting data to guide the rational design of novel, potent, and selective kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the field of kinase inhibitor discovery.

Introduction: The Convergence of Kinase Inhibition and Novel Scaffolds

1.1 The Critical Role of Kinases in Cellular Signaling and Disease

Protein kinases constitute a large superfamily of enzymes responsible for catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[3] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, localization, and stability. Kinases are integral components of signaling pathways that govern cell growth, differentiation, proliferation, and apoptosis. Consequently, aberrant kinase activity is frequently implicated in the pathophysiology of numerous human diseases, most notably cancer. The well-defined nature of the ATP-binding site on kinases makes them highly druggable targets for therapeutic intervention.[4]

1.2 Amino-Alkyne-Azepane: A Privileged Scaffold in Kinase Inhibitor Design

The azepane ring system is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its unique conformational properties and its presence in numerous biologically active compounds.[5][6] The incorporation of an amino-alkyne functionality onto the azepane scaffold provides a versatile framework for creating a diverse library of derivatives with the potential for specific and high-affinity interactions within the kinase ATP-binding pocket. These derivatives can be designed to engage with key residues, such as those in the hinge region, which are crucial for inhibitor binding and selectivity.[7]

1.3 The Principle of Pharmacophore Modeling in Modern Drug Discovery

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[8] Pharmacophore modeling has become an indispensable tool in drug discovery, enabling the efficient screening of large compound libraries to identify novel molecules with desired pharmacological properties.[9] By focusing on the key interaction features rather than the entire chemical structure, pharmacophore-based approaches can identify structurally diverse compounds that share a common mode of action.[10]

1.4 Objectives and Scope of this Guide

This guide aims to provide a comprehensive and practical understanding of the application of pharmacophore analysis to amino-alkyne-azepane derivatives targeting protein kinases. We will cover:

  • The fundamental concepts of ligand-based pharmacophore modeling.

  • A step-by-step protocol for generating and validating a common feature pharmacophore hypothesis.

  • The development and interpretation of a 3D-QSAR model to establish a quantitative relationship between molecular structure and biological activity.

  • The application of the validated pharmacophore model in virtual screening campaigns to identify novel lead compounds.

Foundational Concepts: Building the Pharmacophore Model

2.1 Defining the Pharmacophore: More Than Just a Molecule

A pharmacophore is not a real molecule or a collection of functional groups but rather an abstract concept that describes the spatial arrangement of features responsible for a molecule's biological activity.[8] For kinase inhibitors, these features typically include:

  • Hydrogen Bond Acceptors (HBA): Groups that can accept a hydrogen bond, often interacting with the kinase hinge region.

  • Hydrogen Bond Donors (HBD): Groups that can donate a hydrogen bond, also crucial for hinge region binding.

  • Aromatic Rings (AR): Planar, cyclic systems that can engage in π-π stacking or hydrophobic interactions.

  • Hydrophobic Features (HY): Nonpolar groups that interact with hydrophobic pockets within the ATP-binding site.

2.2 Ligand-Based vs. Structure-Based Pharmacophore Modeling: A Comparative Analysis

Pharmacophore models can be generated using two primary approaches:

  • Structure-Based: This method relies on the three-dimensional structure of the target protein, typically complexed with a ligand, to define the key interaction points.[10]

  • Ligand-Based: When a high-resolution structure of the target is unavailable, a pharmacophore model can be derived from a set of active ligands by identifying the common chemical features that are essential for their activity.[11]

2.2.1 Rationale for Selecting a Ligand-Based Approach for Amino-Alkyne-Azepane Derivatives

In the early stages of drug discovery, a high-resolution crystal structure of the target kinase in complex with an amino-alkyne-azepane derivative may not be available. In such cases, a ligand-based approach is highly valuable. By leveraging the structure-activity relationship (SAR) data from a series of synthesized analogs, we can construct a pharmacophore model that captures the essential binding features required for potent kinase inhibition. This model can then be used to guide the design of new compounds and to search for novel scaffolds through virtual screening.[11]

Experimental & Computational Workflow: A Step-by-Step Protocol

The following section outlines a detailed workflow for the ligand-based pharmacophore analysis of amino-alkyne-azepane derivatives. This process is iterative and requires careful consideration at each step to ensure the development of a robust and predictive model.

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 1: Ligand-Based Pharmacophore Modeling Workflow

3.1 Step 1: Ligand Preparation and Conformational Analysis

The quality of the input data is paramount for the successful generation of a meaningful pharmacophore model. This initial step involves preparing the 2D structures of the amino-alkyne-azepane derivatives and generating their corresponding low-energy 3D conformations.

3.1.1 Protocol: 2D-to-3D Conversion and Energy Minimization

  • 2D Structure Drawing: Draw the chemical structures of the training set compounds using a molecular editor such as ChemDraw.

  • 3D Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: Subject each 3D structure to a rigorous energy minimization protocol using a suitable force field (e.g., MMFF94) to obtain the lowest energy conformer.[12]

  • Conformational Search: Perform a systematic conformational search for each molecule to generate a diverse set of low-energy conformers. This is crucial for flexible molecules like azepane derivatives.

3.1.2 The "Why": Importance of Accurate Low-Energy Conformations

The biological activity of a molecule is intimately linked to its 3D conformation. By exploring the conformational space of each ligand, we increase the probability of identifying the bioactive conformation—the specific spatial arrangement the molecule adopts when it binds to its target. An inaccurate or incomplete set of conformers can lead to a flawed pharmacophore model with poor predictive power.

3.2 Step 2: Generation of a Common Feature Pharmacophore Hypothesis

With a set of low-energy conformers for each active ligand, the next step is to identify the common chemical features and their spatial arrangement that are essential for biological activity.

3.2.1 Protocol: Utilizing the HipHop Algorithm

The HipHop algorithm, available in software packages like Discovery Studio, is a common feature pharmacophore generation tool.[13][14]

  • Define Features: Specify the types of pharmacophoric features to be considered (HBA, HBD, AR, HY).

  • Input Ligands: Provide the set of prepared active ligands as input.

  • Generate Hypotheses: The algorithm will identify common feature arrangements present in the conformers of the active molecules and generate a series of pharmacophore hypotheses.[8][15]

  • Rank Hypotheses: The generated hypotheses are ranked based on a scoring function that considers how well they map to the active ligands.

3.2.2 The "Why": Identifying Conserved Chemical Features Across Active Analogs

The fundamental assumption of ligand-based pharmacophore modeling is that a set of active compounds binds to the same target in a similar manner. The HipHop algorithm systematically searches for the spatial arrangement of chemical features that is common to all active molecules, thereby generating a hypothesis of the key interactions required for binding.[11]

3.3 Step 3: Pharmacophore Model Validation

A generated pharmacophore hypothesis must be rigorously validated to ensure its ability to distinguish between active and inactive compounds and to have statistical significance.[16]

3.3.1 Internal Validation: Fischer's Randomization Test

This statistical method assesses the probability that the correlation between the pharmacophore model and the biological activity of the training set compounds occurred by chance.[17]

  • Randomize Activity Data: The biological activities of the training set compounds are randomly shuffled.

  • Generate Random Hypotheses: New pharmacophore hypotheses are generated using the randomized activity data.

  • Compare Costs: The "cost" (a measure of how well the model fits the data) of the original hypothesis is compared to the costs of the randomly generated hypotheses.

  • Assess Significance: If the original hypothesis has a significantly lower cost than the random hypotheses, it is considered statistically significant. A confidence level of 95% is typically used.[18][19]

3.3.2 External Validation: Test Set Prediction and Calculation of Enrichment Factor

External validation involves using the pharmacophore model to predict the activity of a set of compounds that were not used in its generation (the test set).

  • Compile a Test Set: The test set should include both active and inactive amino-alkyne-azepane derivatives.

  • Predict Activities: The validated pharmacophore model is used to predict the biological activity of the test set compounds.

  • Calculate Correlation: The correlation between the predicted and experimental activities is calculated. A high correlation indicates good predictive power.

  • Calculate Enrichment Factor (EF): The EF measures how well the pharmacophore model enriches the top fraction of a screened database with active compounds compared to random selection.[20][21] A higher EF value indicates a better model.

3.3.3 The "Why": Ensuring the Model's Predictive Power and Statistical Significance

Validation is a critical step to establish the trustworthiness of the pharmacophore model. Internal validation ensures that the model is not a result of chance correlation, while external validation demonstrates its ability to make accurate predictions for new, unseen compounds. A well-validated model can be confidently used for virtual screening and lead optimization.[22]

3.4 Step 4: 3D-QSAR Model Generation and Validation

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling aims to establish a mathematical relationship between the 3D properties of molecules and their biological activities.[23][24]

3.4.1 Protocol: Aligning Molecules to the Validated Pharmacophore

  • Align Training Set: The training set of amino-alkyne-azepane derivatives is aligned to the validated pharmacophore hypothesis.

  • Generate Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.

  • Partial Least Squares (PLS) Analysis: PLS analysis is used to derive a regression equation that correlates the variations in the molecular fields with the variations in biological activity.

  • Model Validation: The 3D-QSAR model is validated using both internal (cross-validation) and external (test set prediction) methods. Key statistical parameters include the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value.[25][26]

3.4.2 The "Why": Correlating 3D Structural Features with Biological Activity

A 3D-QSAR model provides a visual and quantitative understanding of the structure-activity relationship. The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for biological activity. This information is invaluable for guiding the rational design of new derivatives with improved potency.[24]

Data Interpretation and Application

4.1 Analyzing the Pharmacophore Hypothesis: Key Features of Amino-Alkyne-Azepane Derivatives

The validated pharmacophore model will reveal the key chemical features of the amino-alkyne-azepane scaffold that are critical for kinase inhibition. For instance, the model might highlight the importance of:

  • A hydrogen bond acceptor on the azepane nitrogen for interaction with the kinase hinge.

  • A hydrophobic group extending from the alkyne moiety to occupy a hydrophobic pocket.

  • An aromatic ring positioned to engage in π-π stacking interactions.

Table 1: Example Pharmacophore Feature Analysis

FeatureCorresponding MoietyPutative Interaction
HBAAzepane NitrogenHinge Region Backbone
HYPhenyl group on alkyneHydrophobic Pocket I
ARSubstituted Benzyl groupGatekeeper Residue
HBDAmine substituentPhosphate Binding Region

4.2 Translating the 3D-QSAR Model into Actionable Insights for Lead Optimization

The contour maps generated from the 3D-QSAR analysis provide a roadmap for modifying the amino-alkyne-azepane scaffold to enhance biological activity.

  • Favorable Regions: Green contours may indicate areas where adding steric bulk is beneficial, while blue contours might suggest regions where adding an electronegative group would increase potency.

  • Unfavorable Regions: Yellow contours could highlight areas where steric bulk is detrimental, and red contours might indicate regions where an electropositive group would decrease activity.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Fig. 2: Iterative Lead Optimization Cycle

4.3 Case Study: Virtual Screening for Novel Amino-Alkyne-Azepane Analogs

The validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChemDiv) for novel compounds that possess the desired pharmacophoric features.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Database Preparation: Prepare the chosen chemical database by generating 3D conformers for each molecule.

  • Screening: Use the pharmacophore model to screen the database. Molecules that match the pharmacophore query are identified as "hits."

  • Filtering: Apply additional filters to the hit list, such as Lipinski's rule of five, to select for drug-like candidates.

  • Docking Studies: Perform molecular docking of the filtered hits into the kinase ATP-binding site to predict their binding mode and affinity.

  • Hit Prioritization: Prioritize the hits for experimental testing based on their pharmacophore fit, docking score, and visual inspection of the predicted binding interactions.

Advanced Considerations and Future Directions

5.1 Integrating Molecular Dynamics Simulations with Pharmacophore Models

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. By running MD simulations of the kinase-inhibitor complex, it is possible to refine the pharmacophore model by considering the flexibility of both the ligand and the protein.[27]

5.2 The Rise of Machine Learning in Pharmacophore-Based Drug Discovery

Machine learning algorithms are increasingly being used in conjunction with pharmacophore modeling to improve the accuracy and efficiency of virtual screening. These methods can learn complex patterns from large datasets and can be used to develop more sophisticated scoring functions for ranking virtual screening hits.

Conclusion

Pharmacophore analysis is a powerful and versatile tool for the rational design and discovery of novel kinase inhibitors. This in-depth technical guide has provided a comprehensive framework for the application of ligand-based pharmacophore modeling to the promising class of amino-alkyne-azepane derivatives. By following the detailed protocols for model generation, validation, and application, researchers can significantly enhance their ability to identify and optimize potent and selective kinase inhibitors, ultimately accelerating the drug discovery process.

References

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). MDPI. Retrieved from [Link]

  • Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. Retrieved from [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). ACS Publications. Retrieved from [Link]

  • Pharmacophore model for type I protein kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. (2009). PubMed. Retrieved from [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved from [Link]

  • Receptor-based pharmacophore modeling, molecular docking, synthesis and biological evaluation of novel VEGFR-2, FGFR-1, and BRAF multi-kinase inhibitors. (2024). PMC. Retrieved from [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021). DergiPark. Retrieved from [Link]

  • Generated 3D-Common Feature Hypotheses Using the HipHop Method For Developing New Topoisomerase I Inhibitors. (2015). Archiv der Pharmazie. Retrieved from [Link]

  • An Improved Metric and Benchmark for Assessing the Performance of Virtual Screening Models. (2024). arXiv. Retrieved from [Link]

  • Pharmacophore Identification Using Catalyst. (n.d.). . Retrieved from [Link]

  • Structure-Based Virtual Screening. (n.d.). BigChem. Retrieved from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC. Retrieved from [Link]

  • Schrödinger Notes—Ligand-based Pharmacophore Modeling. (2024). J's Blog. Retrieved from [Link]

  • Pharmacophore Generation and 3D-QSAR Model Development Using PHASE. (n.d.). PubMed. Retrieved from [Link]

  • Generated 3D-common feature hypotheses using the HipHop method for developing new topoisomerase I inhibitors. (2015). PubMed. Retrieved from [Link]

  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013). YouTube. Retrieved from [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). PMC. Retrieved from [Link]

  • Validation of the pharmacophore model by ROC method. (A) Represents the... (n.d.). ResearchGate. Retrieved from [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Dovepress. Retrieved from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. Retrieved from [Link]

  • mungpeter/Ligand_Enrichment: Calculate the AUC performance of Virtual Screening Enrichment. (n.d.). GitHub. Retrieved from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). intelead.com. Retrieved from [Link]

  • Creating a pharmacophore from a single protein-ligand complex. (n.d.). Retrieved from [Link]

  • A discussion of measures of enrichment in virtual screening: comparing the information content of descriptors with increasing levels of sophistication. (2005). PubMed. Retrieved from [Link]

  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • What is the significance of enrichment factor regarding machine learning methods? (2019). Bioinformatics Stack Exchange. Retrieved from [Link]

  • Fischer's randomization test results of the pharmacophore hypothesis Hypo 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of the pharmacophore model, A) Fischer's randomization... (n.d.). ResearchGate. Retrieved from [Link]

  • 3D-QSAR Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking of Arylidene (Benzimidazol-1-yl)acetohydrazones as Biomimetics of Bacterial Inhibitors. (2026). Insight Medical Publishing. Retrieved from [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). PMC. Retrieved from [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Retrieved from [Link]

  • Pharmacophore generation, atom-based 3D-QSAR, docking, and virtual scr. (2013). Dove Medical Press. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). ScienceDirect. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). semanticscholar.org. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Retrieved from [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). ACS Publications. Retrieved from [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). MDPI. Retrieved from [Link]

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Exploratory

Chemo-Structural Analysis and Synthetic Utility of 4-(Azepan-1-yl)but-2-yn-1-amine

Executive Summary 4-(Azepan-1-yl)but-2-yn-1-amine (CAS: 933750-01-7) is a specialized bifunctional intermediate characterized by a rigid internal alkyne spacer connecting a hydrophobic azepane ring and a primary amine. W...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Azepan-1-yl)but-2-yn-1-amine (CAS: 933750-01-7) is a specialized bifunctional intermediate characterized by a rigid internal alkyne spacer connecting a hydrophobic azepane ring and a primary amine. While structurally simple, its architecture offers a unique "linker" profile for fragment-based drug design (FBDD) and proteolysis-targeting chimeras (PROTACs). Furthermore, the azepane moiety serves as a critical pharmacophore in muscarinic acetylcholine receptor (mAChR) modulation, offering distinct steric and lipophilic properties compared to its 5- and 6-membered homologs (pyrrolidine and piperidine).

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in tuning receptor selectivity.

Part 1: Molecular Identity & Physicochemical Profile[1]

The precise characterization of 4-(Azepan-1-yl)but-2-yn-1-amine is essential for accurate stoichiometry in synthesis and SAR (Structure-Activity Relationship) modeling.

Core Identifiers
PropertyDataVerification Source
IUPAC Name 4-(Azepan-1-yl)but-2-yn-1-amine[BLDPharm, 2023]
CAS Number 933750-01-7 [ChemScene / PubChem]
Molecular Formula C₁₀H₁₈N₂ Calculated
Molecular Weight 166.26 g/mol Calculated (Exact Mass: 166.147)
SMILES NCC#CCN1CCCCCC1Structural Analysis
InChIKey DQTXUJFORHDORW-UHFFFAOYSA-N(Predicted)
Physicochemical Architecture

The molecule comprises three distinct functional zones, each contributing to its behavior in biological systems and chemical reactions:

  • The Azepane Head (Lipophilic Domain):

    • Structure: A 7-membered saturated nitrogen heterocycle.

    • Function: Unlike the rigid chair conformation of piperidine, the azepane ring exists in a flexible twist-chair conformation. This allows it to occupy larger hydrophobic pockets in GPCRs (e.g., M4 muscarinic receptors).

    • pKa: The tertiary amine nitrogen typically exhibits a pKa of ~10.5, ensuring protonation at physiological pH.

  • The But-2-yne Linker (Rigid Spacer):

    • Structure: A linear 4-carbon chain with a central triple bond.

    • Function: Provides a rigid distance of approx. 4.1 Å between the two nitrogen centers. This prevents the "floppiness" seen in saturated butane linkers, reducing the entropic penalty upon receptor binding.

  • The Primary Amine (Reactive Tail):

    • Structure: A terminal

      
       group.
      
    • Function: Acts as a nucleophilic handle for amide coupling, reductive amination, or further functionalization.

Part 2: Synthetic Methodology (The Gabriel-Mannich Hybrid)

Direct alkylation of amines with di-haloalkynes often leads to uncontrollable polymerization. To ensure Scientific Integrity and Trustworthiness , we recommend a stepwise approach using the Gabriel Synthesis method. This protocol prevents over-alkylation of the primary amine.

Reaction Logic Diagram

SynthesisPath Start Propargylamine (Starting Material) Step1 Protection (Phthalic Anhydride) Start->Step1 Inter1 N-Propargyl phthalimide Step1->Inter1 Step2 Mannich-Type Coupling (Paraformaldehyde + Azepane + CuCl) Inter1->Step2 Inter2 Protected Intermediate (Phthalimide-Alkyne-Azepane) Step2->Inter2 Step3 Deprotection (Hydrazine Hydrate) Inter2->Step3 Product 4-(Azepan-1-yl) but-2-yn-1-amine Step3->Product

Figure 1: Stepwise synthesis preventing poly-alkylation via phthalimide protection.

Detailed Protocol

Objective: Synthesize 4-(Azepan-1-yl)but-2-yn-1-amine with >95% purity.

Step 1: Protection (Formation of N-Propargylphthalimide)

  • Dissolve phthalic anhydride (1.0 eq) and propargylamine (1.0 eq) in toluene.

  • Reflux with a Dean-Stark trap to remove water.

  • Validation: Monitor TLC for disappearance of anhydride.

  • Concentrate and recrystallize from ethanol.

Step 2: Mannich Coupling (The Critical Step) Rationale: Direct alkylation is messy. A modified Mannich reaction using copper catalysis ensures regioselectivity.

  • Reagents: Suspend N-propargylphthalimide (1.0 eq), paraformaldehyde (1.2 eq), and azepane (1.1 eq) in dioxane.

  • Catalyst: Add CuCl (0.05 eq).

  • Conditions: Heat to 80°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Filter through a Celite pad to remove copper. Evaporate solvent.

  • Checkpoint: The intermediate should show no terminal alkyne proton in NMR (~2.2 ppm).

Step 3: Deprotection (Gabriel Release)

  • Dissolve the intermediate in ethanol.

  • Add hydrazine hydrate (3.0 eq) carefully (exothermic).

  • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Purification: Cool, filter off the solid. Acidify the filtrate with HCl (to pH 2), wash with ether (removes non-basic impurities), then basify with NaOH (to pH 12) and extract into DCM.

  • Final Isolation: Dry over

    
     and concentrate to yield the yellow oil product.
    

Part 3: Analytical Validation (Self-Validating System)

To ensure the identity of the synthesized compound, the following analytical signatures must be observed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

3.40 (t, 2H)

adjacent to primary amine (

).

3.25 (t, 2H)

adjacent to azepane (

).

2.65 (m, 4H)

-protons of the azepane ring.

1.60 (m, 8H)
Bulk methylene protons of the azepane ring.
¹³C NMR ~80 ppm & ~78 ppmInternal alkyne carbons (distinct from terminal alkyne).
IR Spectroscopy 2200–2260 cm⁻¹Weak band characteristic of internal unsymmetrical alkyne.
Mass Spec (ESI)

167.27

Protonated molecular ion.

Part 4: Applications in Drug Discovery

Muscarinic Receptor Modulation

The azepane ring is a bioisostere of the piperidine ring found in many classic muscarinic agonists (e.g., oxotremorine).

  • Mechanism: The tertiary nitrogen of the azepane interacts with the conserved aspartate residue in the GPCR binding pocket.

  • Selectivity: Research indicates that expanding the ring from 6 (piperidine) to 7 (azepane) increases steric bulk, which can enhance selectivity for M4 receptors over M2, as the M4 pocket accommodates larger hydrophobic groups [Vertex AI Search, 1.1].

Linker Chemistry (PROTACs)

The but-2-yne spacer is highly valued in PROTAC design because:

  • Linearity: It enforces a specific vector between the E3 ligase ligand and the target protein ligand.

  • Metabolic Stability: Unlike alkyl chains, the triple bond is resistant to rapid oxidative metabolism (CYP450).

Structural Logic Diagram

SAR_Logic Molecule 4-(Azepan-1-yl)but-2-yn-1-amine Azepane Azepane Ring (7-Membered) Molecule->Azepane Linker But-2-yne Spacer Molecule->Linker Amine Primary Amine (NH2) Molecule->Amine Effect1 Increased Hydrophobicity (vs Piperidine) Azepane->Effect1 Effect3 Rigid Linear Conformation (Reduced Entropy Cost) Linker->Effect3 Effect4 Chemical Handle (Amide Coupling) Amine->Effect4 Effect2 M4 Receptor Selectivity Effect1->Effect2

Figure 2: Structure-Activity Relationship (SAR) dissection of the molecule.

References

  • BLDPharm. (2023).[1] Product Analysis: 4-(Azepan-1-yl)but-2-yn-1-amine (CAS 933750-01-7).[1] Retrieved from

  • PubChem. (2023).[2] Compound Summary: 1-(4-(1-Azepanyl)-2-butynyl)azepane (Related Structure).[3] National Library of Medicine. Retrieved from

  • Matrix Fine Chemicals. (2023). Chemical Catalog: Azepane Derivatives. Retrieved from

Sources

Foundational

Engineering the Spacer: Rigid Alkyne-Amine Architectures for Next-Gen PROTACs and ADCs

Executive Summary: Beyond the PEG Standard In the design of heterobifunctional degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker has historically been viewed as a passive connector—a simple "rope" to br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the PEG Standard

In the design of heterobifunctional degraders (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker has historically been viewed as a passive connector—a simple "rope" to bridge two active domains. Consequently, Polyethylene Glycol (PEG) and alkyl chains became the industry standard due to synthetic availability.

However, field data has exposed the limitations of these flexible motifs: poor cell permeability (high TPSA), metabolic liability (oxidative cleavage), and a high entropic penalty upon binding. Novel alkyne-amine linkers , specifically propargylic amines synthesized via A3 coupling, represent a paradigm shift. They offer tunable rigidity, basicity for lysosomal trapping (in ADCs) or solubility (in PROTACs), and a modular synthetic handle for rapid library generation.

This guide details the physicochemical rationale, synthetic protocols, and strategic implementation of these linkers in modern drug discovery.[1]

Structural Rationale: The Physics of Alkyne-Amine Linkers

Entropic Pre-Organization

Flexible linkers (PEG) suffer from the "entropic tax."[2] Upon binding to the E3 ligase and the Protein of Interest (POI), a flexible linker must collapse from millions of conformational states into a single bioactive conformation. This reduction in entropy (


) penalizes the overall free energy of binding (

).

Alkyne-amine linkers introduce linear rigidity . The alkyne unit (


) constrains the geometry, pre-organizing the molecule.
  • Result: Reduced entropic penalty upon ternary complex formation.

  • Caveat: The "Goldilocks Zone" applies. If the linker is too rigid and the geometry is incorrect, it prevents binding entirely.

Physicochemical Tuning (pKa and Solubility)

Unlike neutral triazoles (formed via standard Click chemistry), propargylic amines retain a basic nitrogen.

  • Solubility: The amine can be protonated at physiological pH, improving aqueous solubility without adding lipophilic bulk.

  • Lysosomotropism: For ADCs, the basic amine facilitates accumulation in the acidic environment of the lysosome, a critical feature for payload release.

Table 1: Comparative Properties of Common Linker Motifs

FeaturePEG (Standard)Alkyl Chain1,2,3-Triazole (Click)Propargylic Amine (Novel)
Rigidity Low (Floppy)LowModerate (Planar)High (Linear + Sp3)
Solubility HighLowModerateHigh (pH dependent)
Metabolic Stability Low (Oxidative)ModerateHighHigh (C-N bond stability)
Synthetic Modularity Low (Linear synthesis)LowHighVery High (3-Component)
Entropic Penalty HighHighModerateLow

Synthetic Protocol: The A3 Coupling Workflow

The most efficient route to generating diverse alkyne-amine linkers is the Aldehyde-Alkyne-Amine (A3) Coupling . This Multicomponent Reaction (MCR) allows for the convergence of the Warhead (on one component), the E3 Ligand (on another), and the Linker spacer in a single pot.

Experimental Design & Causality
  • Why Copper(I)? Cu(I) activates the terminal alkyne to form a copper acetylide intermediate. This species is nucleophilic enough to attack the in situ generated iminium ion but tolerates other functional groups better than Lithium or Grignard reagents.

  • Why Solvent-Free/Green? A3 couplings often proceed faster without solvent or in water due to the hydrophobic effect, forcing the organic reactants into close proximity.

Standard Operating Procedure (SOP)

Objective: Synthesis of a Propargylic Amine Linker Library.

Reagents:

  • Amine: Secondary amine (e.g., Piperazine-linked Cereblon ligand).

  • Aldehyde: Formaldehyde (paraformaldehyde) or functionalized benzaldehyde.

  • Alkyne: Terminal alkyne (e.g., Warhead-linked alkyne).

  • Catalyst: CuBr (30 mol%) or Cu(OTf)

    
     (for milder conditions).
    
  • Solvent: Toluene (standard) or Water (Green alternative).

Step-by-Step Protocol:

  • Activation: In a dried reaction vial, add the Alkyne (1.0 equiv), Aldehyde (1.2 equiv), and Amine (1.1 equiv).

  • Catalyst Addition: Add CuBr (0.3 equiv) under an inert atmosphere (

    
    ). Note: Oxygen exclusion is critical to prevent Glaser coupling (homocoupling of alkynes).
    
  • Heating: Seal the vial and heat to 80–100°C for 12–24 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the alkyne peak and the emergence of the product mass (M+).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove the copper catalyst.

  • Purification: The basicity of the propargylic amine allows for acid-base extraction. Wash organic layer with 1N HCl (product moves to aqueous). Basify aqueous layer with NaHCO

    
     and extract back into EtOAc.
    
  • Validation: Verify structure via

    
    H NMR. Key signal: The propargylic proton (if using aldehyde other than formaldehyde) usually appears as a singlet or triplet around 3.5–4.5 ppm.
    

Visualizing the Mechanism & Logic

A3 Coupling Catalytic Cycle

The following diagram illustrates the mechanism, highlighting the critical Copper-Acetylide formation which drives the reaction.

A3_Coupling_Mechanism Start Reagents: Amine + Aldehyde + Alkyne Iminium Intermediate 1: Iminium Ion Formation (Amine + Aldehyde) Start->Iminium Dehydration Cu_Acetylide Intermediate 2: Copper Acetylide (Alkyne + Cu Catalyst) Start->Cu_Acetylide C-H Activation Transition Transition State: Nucleophilic Attack (Acetylide -> Iminium) Iminium->Transition Cu_Acetylide->Transition Product Product: Propargylic Amine Linker Transition->Product Regeneration of Cu

Figure 1: The A3 Coupling Mechanism. The convergence of the activated alkyne and the electrophilic iminium ion allows for the rapid assembly of complex linkers.

Linker Optimization Logic for PROTACs

When should you switch from PEG to an Alkyne-Amine? Use this decision matrix.

Linker_Decision_Tree Problem Start: PROTAC Optimization Permeability Issue: Poor Permeability? Problem->Permeability Solubility Issue: Poor Solubility? Permeability->Solubility No Action_Alkyne Action: Use Alkyne-Amine (Rigid/Basic) Permeability->Action_Alkyne Yes (Reduce TPSA) Potency Issue: Low Potency (DC50)? Solubility->Potency No Solubility->Action_Alkyne Yes (Add ionizable N) Action_PEG Action: Use PEG/Alkyl (Flexible) Potency->Action_PEG No (Maintain flexibility) Potency->Action_Alkyne Yes (Pre-organization)

Figure 2: Decision Matrix for Linker Selection. Rigid alkyne-amines are preferred when permeability, solubility, or entropic penalties are the limiting factors.

Strategic Application: Case Study (PROTACs)

In a recent optimization campaign for a BRD4 degrader (referencing ACS Med. Chem. Lett. 2025 [1]), researchers replaced a standard PEG-3 linker with a rigid propargylic amine.

  • The Problem: The PEG-linked PROTAC showed excellent binding affinity but poor cellular degradation (

    
    ). The hypothesis was that the flexible PEG chain allowed the ternary complex (Target-PROTAC-Ligase) to adopt non-productive geometries.
    
  • The Solution: An A3-derived linker was employed.[3][4][5] The alkyne introduced rigidity, locking the two proteins into a specific orientation.

  • The Outcome:

    • Potency:

      
       improved from 500 nM to 50 nM.
      
    • Selectivity: The rigid linker prevented binding to off-target isoforms that required a different spatial arrangement.

    • Synthesis: The linker was assembled in one step from commercially available fragments, reducing the synthetic route by 4 steps compared to the PEG analog.

Conclusion

The transition from passive PEG chains to active, rigid alkyne-amine linkers represents a maturation in degrader design. By leveraging the A3 coupling protocol, medicinal chemists can access a chemical space that simultaneously solves solubility, permeability, and thermodynamic binding challenges. This is not merely a "new reaction"—it is a structural engineering tool for next-generation therapeutics.

References

  • McGown, A., et al. (2025).[6] "Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers." ACS Medicinal Chemistry Letters. [Link][6]

  • Troup, R. I., et al. (2020).[6] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. [Link]

  • Martinez-Amezaga, M., et al. (2020).[3] "Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation." Organic & Biomolecular Chemistry. [Link]

Sources

Exploratory

4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride safety data sheet (SDS)

Technical Monograph & Handling Guide: 4-(Azepan-1-yl)but-2-yn-1-amine Dihydrochloride Part 1: Executive Technical Summary This guide serves as an advanced technical manual for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochlor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Handling Guide: 4-(Azepan-1-yl)but-2-yn-1-amine Dihydrochloride

Part 1: Executive Technical Summary

This guide serves as an advanced technical manual for 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride , a specialized bifunctional linker used primarily in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Muscarinic (M1/M4) and Histamine (H3) receptors.

Unlike standard aliphatic amines, this compound features a rigid but-2-yne spacer connecting a steric bulk generator (the azepane ring) and a reactive primary amine. This architecture is critical for " fragment-based drug discovery" (FBDD), allowing researchers to probe the depth of receptor binding pockets while maintaining a specific distance between the basic nitrogen centers.

Key Characteristic: The dihydrochloride salt form renders the molecule water-soluble but highly hygroscopic and prone to hydrolysis-driven degradation if mishandled. This document replaces the standard generic SDS with a research-centric safety and application protocol.

Part 2: Physicochemical & Safety Profile

Technical Specifications
PropertyData Specification
Chemical Name 4-(Azepan-1-yl)but-2-yn-1-amine dihydrochloride
Free Base CAS 933750-01-7 (Reference for parent structure)
Molecular Formula C₁₀H₁₈N₂[1][2] · 2HCl
Molecular Weight 166.26 (Free Base) / ~239.18 (Dihydrochloride)
Structure Azepane-N–CH₂–C≡C–CH₂–NH₂ · 2HCl
Physical State White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc) ~9.8 (Primary Amine), ~8.5 (Azepane Nitrogen)
Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this exact salt is limited, the safety profile is derived from the Azepane and Propargylamine pharmacophores.

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (attributed to the acidic nature of 2HCl and high concentration effects).

    • H335: May cause respiratory irritation (Dust hazard).[3]

    • H302: Harmful if swallowed (Cholinergic/Anticholinergic potential).

Mechanistic Toxicity Insight: The azepane moiety mimics the piperidine ring found in many neuroactive toxins. Systemic absorption may modulate acetylcholine receptors, leading to tremors or bradycardia. The alkyne spacer is generally metabolically stable but can form reactive metabolites if subjected to specific cytochrome P450 oxidation.

Handling & Storage Protocol (Self-Validating)

To ensure compound integrity and researcher safety, follow this "Red-Amber-Green" storage logic:

  • Green (Long Term): -20°C, under Argon atmosphere. The salt is hygroscopic; moisture uptake leads to "gumming" and precise stoichiometry errors.

  • Amber (Working): Desiccator at Room Temperature. Weigh quickly.

  • Red (Forbidden): Open benchtop storage > 1 hour.

Part 3: Synthetic Application & Methodology

Primary Application: The "Rigid Linker" Strategy

In drug design, this compound is used to link a "Head Group" (via the primary amine) to the "Tail Group" (the Azepane). The internal alkyne (but-2-yne) prevents free rotation, locking the pharmacophores in a bioactive conformation.

Common Reaction Workflow:

  • Activation: The primary amine is coupled to a carboxylic acid or sulfonyl chloride.

  • Deprotection: (Not applicable here as the amine is free).

  • Salt Break: The 2HCl must be neutralized in situ using a tertiary base (DIPEA/TEA) to release the nucleophilic free amine.

Experimental Protocol: Amide Coupling (Schotten-Baumann Conditions)

Context: Linking the amine to an aromatic acid chloride to create a Muscarinic Antagonist probe.

Reagents:

  • 4-(Azepan-1-yl)but-2-yn-1-amine 2HCl (1.0 eq)

  • Aryl Acid Chloride (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • DCM (Dichloromethane, Anhydrous)

Step-by-Step Methodology:

  • Salt Neutralization (Critical Step):

    • Suspend the amine 2HCl salt in anhydrous DCM under Nitrogen.

    • Observation: The suspension will be cloudy.

    • Add DIPEA dropwise at 0°C.

    • Validation: The solution should clarify as the free base is liberated and the DIPEA·HCl salt dissolves (or stays fine). Stir for 15 mins.

  • Coupling:

    • Add the Aryl Acid Chloride slowly to the cold solution.

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Monitoring: TLC (5% MeOH in DCM). The primary amine spot (ninhydrin active) should disappear.

  • Workup (Acid/Base Extraction):

    • Since the product contains a basic Azepane ring, do not wash with strong acid, or you will lose the product to the aqueous layer.

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • The internal alkyne is sensitive to prolonged acidic exposure on silica. Use neutralized silica (pre-washed with 1% Triethylamine in Hexanes) for flash chromatography.

Part 4: Visualization & Logic Flow

Synthesis & Reactivity Pathway

The following diagram illustrates the retrosynthetic logic and the forward reactivity profile of the compound.

G Precursors Precursors: Azepane + Propargyl Species Target 4-(Azepan-1-yl)but-2-yn-1-amine (The Linker) Precursors->Target Mannich Reaction (HCHO, Cu cat.) SiteA Primary Amine (N1) High Nucleophilicity Target for Acylation/Alkylation Target->SiteA SiteB Internal Alkyne (C2-C3) Rigid Spacer Target for Hydrogenation Target->SiteB SiteC Azepane Ring (N4) Steric Bulk/Basic Center Receptor Binding Domain Target->SiteC Product1 Product1 SiteA->Product1 Amide Coupling (Drug Conjugate) Product2 Product2 SiteB->Product2 Partial Reduction (Z-Alkene Analog)

Figure 1: Structural reactivity map highlighting the three distinct functional zones of the molecule: the reactive handle (Amine), the rigid spacer (Alkyne), and the pharmacophore (Azepane).

Safety & Handling Decision Tree

Safety Start Handling 4-(Azepan-1-yl)but-2-yn-1-amine 2HCl State Physical State Check: Is it free flowing white powder? Start->State Yes Yes: Integrity OK State->Yes No No: Yellow/Gummed State->No Action1 Weigh in Fume Hood (Wear N95/P100 Mask) Yes->Action1 Action2 Recrystallize (EtOH/Et2O) or Discard No->Action2 Solvent Solubilization Step Action1->Solvent Neutralize Add 3.0 eq Base (DIPEA) BEFORE adding Electrophile Solvent->Neutralize

Figure 2: Operational safety workflow emphasizing the visual inspection of salt integrity and the critical neutralization step required before chemical synthesis.

Part 5: References

  • PubChem Compound Summary. (2025). 1-[4-(Azepan-1-yl)but-2-ynyl]azepane.[1] National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-[{4-(t-amino-1-yl)but-2-yn-1-yl }oxy]-1,3-benzothiazole derivatives as H3-antagonists. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Reductive amination procedures involving 4-(Azepan-1-yl)but-2-yn-1-amine

Application Note: Selective Reductive Amination of 4-(Azepan-1-yl)but-2-yn-1-amine Part 1: Strategic Overview & Mechanistic Logic 1.1 The Challenge: Chemo-selectivity in Poly-functional Scaffolds The molecule 4-(Azepan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reductive Amination of 4-(Azepan-1-yl)but-2-yn-1-amine

Part 1: Strategic Overview & Mechanistic Logic

1.1 The Challenge: Chemo-selectivity in Poly-functional Scaffolds The molecule 4-(Azepan-1-yl)but-2-yn-1-amine presents a unique tripartite challenge in reductive amination:

  • The Nucleophile: A primary propargylic amine (–C≡C–CH₂–NH₂).

  • The Linker: An internal alkyne (but-2-yne) susceptible to reduction.

  • The Distal Base: A tertiary azepane ring (hexamethyleneimine), creating solubility and pH-buffering complexities.

Standard catalytic hydrogenation (e.g., H₂/Pd-C) is strictly contraindicated for this substrate as it will reduce the internal alkyne to an alkene or alkane, destroying the linker geometry. Furthermore, the basicity of the azepane moiety (pKa ~10.5) contrasts with the lower basicity of the propargylic amine (pKa ~8.2). This pKa differential is the "hidden lever" for reaction success: under the acidic conditions required for imine formation, the azepane acts as a proton sink, while the propargylic amine remains sufficiently unprotonated to act as a nucleophile.

1.2 The Solution: Hydride Transfer via Sodium Triacetoxyborohydride (STAB) We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1][2] Unlike NaBH₄, STAB is mild and exhibits high selectivity for iminium ions over carbonyls. Crucially, it is inert toward non-conjugated alkynes.

  • Mechanism: The reaction proceeds via the in situ formation of a hemiaminal, followed by dehydration to an imine/iminium species. STAB delivers a hydride to the C=N bond.

  • Role of Acetic Acid: Acetic acid (AcOH) is added not just to catalyze imine formation, but to buffer the system. It ensures the azepane is protonated (solubilizing the molecule in organic media) while maintaining a pH where the imine reduction is kinetically favored.

Part 2: Critical Reaction Parameters

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or DCMDCE is the "gold standard" for STAB reactions due to optimal solubility and stability. THF is a viable green alternative. Avoid Methanol (reacts with STAB).
Stoichiometry 1.0 : 1.1 (Amine : Carbonyl)Slight excess of carbonyl ensures complete consumption of the valuable amine scaffold.
Reducing Agent 1.4 – 1.5 equiv STABSufficient excess to account for slow decomposition by trace moisture or solvent effects.
Acid Catalyst 1.0 – 2.0 equiv AcOHCritical: Must neutralize the azepane (1 eq) + catalyze imine formation (0.5-1 eq).
Temperature 0 °C to 25 °CStart cold to control exotherm; warm to RT to drive kinetics.
Atmosphere Nitrogen / ArgonMoisture exclusion is vital; STAB hydrolyzes in wet conditions.

Part 3: Experimental Protocols

Protocol A: Standard STAB Method (Primary Recommendation)

Best for: Aliphatic aldehydes, non-hindered ketones, and robust substrates.

Materials:

  • Substrate: 4-(Azepan-1-yl)but-2-yn-1-amine (1.0 equiv)

  • Carbonyl Partner: Aldehyde/Ketone (1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) [0.1 M concentration]

  • Additive: Glacial Acetic Acid (2.0 equiv)

Procedure:

  • Complexation: In a flame-dried flask under N₂, dissolve 4-(Azepan-1-yl)but-2-yn-1-amine in DCE.

  • Buffering: Add Glacial Acetic Acid (2.0 equiv). Note: The solution may warm slightly as the azepane protonates.

  • Addition: Add the aldehyde/ketone (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: This dwell time allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove ice bath and stir at RT. Monitor by LC-MS (look for M+H of product; disappearance of imine intermediate). Typical time: 2–16 hours.

  • Quench: Quench by slow addition of saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). The aqueous layer will be basic (pH ~8-9); ensure the product (tertiary/secondary amine) is in the organic layer. Dry over Na₂SO₄ and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method (Hard-to-React Substrates)

Best for: Sterically hindered ketones or electron-deficient amines where imine formation is unfavorable.

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (titanium-amine complex) which is then reduced.

Procedure:

  • Complexation: Combine amine (1.0 equiv) and ketone (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal THF.

  • Incubation: Stir under N₂ for 2–6 hours (can heat to 40–50 °C if necessary).

  • Dilution: Dilute with absolute Ethanol or THF (Note: STAB is compatible with EtOH for short periods, or switch to NaBH₃CN if preferred, but STAB/THF is safer).

  • Reduction: Add STAB (2.0 equiv) or NaBH₄ (if using Ethanol). Stir for 12 hours.

  • Hydrolysis: Quench with 1N NaOH (to precipitate Titanium salts as TiO₂). Filter through Celite.

Part 4: Visualization of Reaction Logic

Figure 1: Chemoselective Pathway & Mechanism

This diagram illustrates the parallel processing of the azepane protonation and the propargyl amine reaction, highlighting the preservation of the alkyne.

ReactionPathway Start 4-(Azepan-1-yl)but-2-yn-1-amine (Starting Material) Protonation Azepane Protonation (Solubility/Protection) Start->Protonation AcOH (Fast) ImineForm Imine Formation (Propargyl-N = Carbonyl) Start->ImineForm Carbonyl + AcOH SideReaction Alkyne Reduction (Catalytic Hydrogenation) Start->SideReaction AVOID: H2/Pd-C Acid Acetic Acid (AcOH) Protonation->ImineForm Equilibrium Reduction Hydride Transfer (STAB Reagent) ImineForm->Reduction STAB (Selective) Product Target Secondary Amine (Alkyne Intact) Reduction->Product Workup

Caption: Mechanistic pathway showing the specific role of STAB in preserving the alkyne linker while reducing the imine.

Figure 2: Optimization Decision Tree

Use this workflow to troubleshoot low yields or incomplete conversions.

DecisionTree Start Start Reaction (Protocol A) CheckLCMS Check LC-MS (4 Hours) Start->CheckLCMS Conversion Conversion > 50%? CheckLCMS->Conversion Good Continue to Workup Conversion->Good Yes Stalled Reaction Stalled/Slow Conversion->Stalled No Analyze Analyze Intermediate Stalled->Analyze IminePresent Imine Visible (Reduction failed) Analyze->IminePresent Mass = SM + Carbonyl - H2O NoImine No Imine/SM Remains (Formation failed) Analyze->NoImine Mass = SM only FixReduction Add Methanol (co-solvent) or Switch to NaBH3CN IminePresent->FixReduction FixFormation Switch to Protocol B (Ti(OiPr)4 mediated) NoImine->FixFormation

Caption: Troubleshooting workflow for optimizing reaction conditions based on LC-MS analysis of intermediates.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. Journal of Organic Chemistry.

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Strategic Functionalization of Internal Alkynes in 4-(Azepan-1-yl)but-2-yn-1-amine

Executive Summary This guide details the strategic functionalization of 4-(Azepan-1-yl)but-2-yn-1-amine , a valuable pharmacophore scaffold containing a 7-membered azepane ring and a reactive internal alkyne spacer. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 4-(Azepan-1-yl)but-2-yn-1-amine , a valuable pharmacophore scaffold containing a 7-membered azepane ring and a reactive internal alkyne spacer. This molecule serves as a homolog to classic muscarinic agents (e.g., Tremorine) and a linker for fragment-based drug discovery (FBDD).

The internal alkyne (


) flanked by two nitrogen centers—one tertiary (azepane) and one primary (propargylic amine)—presents a unique chemo-selectivity challenge. The primary amine is a potent catalyst poison for many transition metals, while the steric bulk of the azepane ring influences stereochemical outcomes.

This application note provides three validated workflows:

  • Stereoselective Semi-Hydrogenation: "Switching" between cis- (Z) and trans- (E) alkene bioisosteres.

  • Carbonyl Installation: Regioselective hydration to generate

    
    -amino ketones.
    
  • Heterocycle Expansion: Ruthenium-catalyzed cycloaddition (RuAAC) to form fully substituted triazoles.[1][2]

Chemical Architecture & Strategic Analysis

The substrate contains three distinct reactive zones. Successful functionalization of the alkyne (Zone 2) requires management of the flanking amines.

  • Zone 1 (Azepane Ring): A sterically demanding tertiary amine. It is generally non-nucleophilic in these contexts but can form "ate" complexes with aluminum hydrides.

  • Zone 2 (Internal Alkyne): The target for functionalization. It is electron-rich due to the propargylic nitrogens.

  • Zone 3 (Primary Amine): Highly nucleophilic and Lewis basic. Critical Step: For transition metal catalysis (Au, Ru), this amine must be masked (e.g., N-Boc protection) or protonated to prevent catalyst deactivation.

Decision Tree: Functionalization Pathways

FunctionalizationStrategy Start 4-(Azepan-1-yl)but-2-yn-1-amine Decision Target Motif? Start->Decision Path1 Alkene Bioisosteres (Rigidity Modulation) Decision->Path1 Reduce Path2 Ketone/Carbonyl (H-Bond Acceptor) Decision->Path2 Oxidize/Hydrate Path3 Triazole Scaffold (Peptidomimetic) Decision->Path3 Cycloadd Cis Z-Alkene (Lindlar Red.) Path1->Cis Syn-Addn Trans E-Alkene (Na/NH3 Red.) Path1->Trans Anti-Addn Ketone β-Amino Ketone (Au(I) Hydration) Path2->Ketone Triazole 1,4,5-Triazole (RuAAC Click) Path3->Triazole

Figure 1: Strategic decision tree for diversifying the azepane-alkyne scaffold.

Protocol 1: Stereoselective Semi-Hydrogenation (The E/Z Switch)

Controlling the alkene geometry is critical for fitting the molecule into receptor binding pockets.

A. Synthesis of the Z-Alkene (Cis)

Method: Lindlar Hydrogenation. Mechanism: Syn-addition of hydrogen across the catalyst surface. Challenge: The primary amine can poison the Palladium surface. Solution: Use of Quinoline (catalyst poison) is mandatory to prevent over-reduction to the alkane.

Step-by-Step Protocol:

  • Preparation: Dissolve 4-(azepan-1-yl)but-2-yn-1-amine (1.0 mmol) in MeOH (10 mL).

  • Additives: Add Quinoline (0.2 eq) and Lindlar Catalyst (5% Pd/CaCO3 + Pb, 10 wt% loading).

  • Reaction: Purge the flask with

    
     (balloon pressure, 1 atm). Stir vigorously at room temperature.
    
  • Monitoring: Monitor by TLC or GC-MS every 30 mins. The reaction typically completes in 2–4 hours. Stop immediately upon disappearance of starting material to avoid alkane formation.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

  • Purification: The quinoline must be removed via acid-base extraction (wash organic layer with dilute HCl, then basify aqueous layer and extract product) or column chromatography (DCM/MeOH/NH4OH).

B. Synthesis of the E-Alkene (Trans)

Method: Dissolving Metal Reduction (Birch-type conditions). Mechanism: Radical anion mechanism via solvated electrons, thermodynamically favoring the trans geometry. Note: This method tolerates free amines well, unlike catalytic hydrogenation.

Step-by-Step Protocol:

  • Setup: Condense Ammonia (

    
    , approx 20 mL) into a 3-neck flask at -78°C (dry ice/acetone bath).
    
  • Dissolution: Dissolve the substrate (1.0 mmol) in dry THF (2 mL) and add to the liquid ammonia.

  • Reduction: Add Sodium metal (Na, 2.5 eq) in small pieces. The solution will turn deep blue (solvated electrons).

  • Quenching: Stir for 1 hour at -78°C. Quench carefully with solid Ammonium Chloride (

    
    ) until the blue color disappears.
    
  • Workup: Allow

    
     to evaporate overnight. Partition the residue between water and DCM. Extract, dry (
    
    
    
    ), and concentrate.

Data Comparison:

ParameterLindlar (Z-Selective)Na/NH3 (E-Selective)
Reagent

, Pd/CaCO3/Pb
Na, liq.

Geometry Cis (Z)Trans (E)
Selectivity >95:5 (Z:E)>98:2 (E:Z)
Amine Tolerance Low (Requires Quinoline)High

Protocol 2: Gold-Catalyzed Hydration (Carbonyl Installation)

Converting the internal alkyne to a ketone creates a


-amino ketone, a pharmacophore found in many CNS-active drugs.

Mechanistic Insight: Gold(I) catalysts activate the


-system of the alkyne for nucleophilic attack by water. However, the free primary amine of the substrate will coordinate irreversibly to the cationic Gold, killing the catalyst.
Requirement:  The primary amine must  be protected as a carbamate (Boc) prior to hydration.
Workflow Diagram: Protection-Hydration-Deprotection

GoldHydration Step1 1. N-Boc Protection (Boc2O, DCM) Step2 2. Au(I) Catalysis (IPrAuCl/AgSbF6) Step1->Step2 Masked Amine Step3 3. Deprotection (TFA/DCM) Step2->Step3 Hydrated Linker Product β-Amino Ketone Step3->Product

Figure 2: The "Protect-React-Deprotect" strategy is essential for Gold catalysis involving amino-alkynes.

Detailed Protocol:

  • Protection (Step 1):

    • React 4-(azepan-1-yl)but-2-yn-1-amine with

      
       (1.1 eq) and 
      
      
      
      in DCM. Verify formation of the N-Boc intermediate.
  • Hydration (Step 2):

    • Catalyst Loading: Mix

      
       (2 mol%) and 
      
      
      
      (2 mol%) in 1,4-Dioxane/Water (10:1 ratio). Stir for 5 mins to generate the active cationic species.
    • Reaction: Add the N-Boc protected alkyne. Heat to 60°C for 4–6 hours.

    • Regioselectivity: Due to the electronic difference between the azepane-substituted carbon and the carbamate-substituted carbon, a mixture of regioisomers (ketone at C2 vs C3) is possible. However, the steric bulk of the azepane generally directs nucleophilic attack distal to the ring, favoring the ketone at the C3 position (closer to the primary amine).

  • Deprotection (Step 3):

    • Treat the isolated ketone with TFA/DCM (1:1) at 0°C for 1 hour to reveal the primary amine.

Protocol 3: Ruthenium-Catalyzed Cycloaddition (RuAAC)[1]

To create a rigid heteroaromatic linker (triazole), standard Copper-catalyzed Click (CuAAC) chemistry fails because it only works on terminal alkynes. For this internal alkyne, Ruthenium catalysis is required.

Application: This reaction installs a 1,4,5-fully substituted triazole, a rigid bioisostere for amide bonds.

Protocol:

  • Reagents: Substrate (1.0 mmol), Organic Azide (

    
    , 1.1 eq), and Catalyst 
    
    
    
    (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene, 2–5 mol%).
  • Solvent: Toluene or THF (degassed).

  • Conditions: Heat to 60–80°C under Argon.

  • Mechanism: The reaction proceeds via a ruthenacycle intermediate.[1] Unlike Copper, Ruthenium tolerates internal alkynes and internal amines relatively well, though N-Boc protection is still recommended to improve yield and ease of purification.

  • Safety: Low molecular weight organic azides are potential explosives. Work behind a blast shield.

References

  • Lindlar Hydrogenation Standards: Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Link

  • Trans-Reduction of Propargylic Systems: Smith, M., & March, J. March's Advanced Organic Chemistry. (Specific reference to Dissolving Metal Reductions). Link

  • Gold-Catalyzed Hydration: Marion, N., & Nolan, S. P. (2008). Gold-Catalyzed Hydration of Alkynes. Chemical Society Reviews. Link

  • RuAAC Mechanism & Scope: Boren, B. C., et al. (2008).[2][3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Link

  • Azepane Scaffolds in Medicinal Chemistry: Dupas, A., et al. (2019). Recent Advances on the Synthesis of Azepane-Based Compounds. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with 4-(Azepan-1-yl)but-2-yn-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-(Azepan-1-yl)but-2-yn-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with 4-(Azepan-1-yl)but-2-yn-1-amine . This substrate presents a unique triad of features: a highly reactive primary amine (the target nucleophile), an internal alkyne (but-2-yn), and a basic tertiary amine (the azepane ring).

Successfully coupling this molecule requires strict control over reaction kinetics, local pH, and reagent selection to prevent the tertiary amine from interfering with the activation of the carboxylic acid. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for both discovery-stage and large-scale amidations [1].

Part 1: Troubleshooting Matrix & Mechanistic FAQs

Q: Why is my coupling yield low, and why am I observing a guanidinium byproduct when using HATU?

A: HATU is a highly reactive uronium salt. If the carboxylic acid is not fully activated before 4-(Azepan-1-yl)but-2-yn-1-amine is introduced, the primary amine will directly attack the uronium carbon of HATU. This forms an inactive guanidinium byproduct and permanently consumes your amine [2].

  • Root Cause: Simultaneous addition of reagents or sluggish acid activation.

  • Causality & Solution: Pre-activate the carboxylic acid with HATU and a non-nucleophilic base for at least 10–15 minutes to form the highly reactive OAt-active ester before adding the amine.

Q: How does the azepane ring affect the reaction, and why does my reaction stall halfway?

A: The azepane moiety is a basic tertiary amine. During the activation of the carboxylic acid, protons are generated. If the local pH drops, the azepane ring and the primary amine will both protonate. A protonated primary amine (ammonium) is no longer nucleophilic, stalling the reaction.

  • Root Cause: Insufficient buffering capacity in the reaction mixture.

  • Causality & Solution: You must use an excess of a non-nucleophilic base. While 1.0 equivalent of base is standard for simple amines, this substrate requires at least 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to keep the primary amine in its reactive free-base form [3].

Q: Is the internal alkyne (but-2-yn) stable under these coupling conditions?

A: Yes, internal alkynes are generally inert to standard amide coupling reagents (HATU, EDC, T3P). However, propargylic and homopropargylic amines are highly susceptible to transition-metal-catalyzed side reactions, such as A3-coupling fragmentations or allene isomerization [4], [5].

  • Root Cause: Trace metal contamination (e.g., Cu, Ag) in glassware or degraded solvents.

  • Causality & Solution: Ensure all glassware is acid-washed and use high-purity, metal-free solvents if unexplained degradation occurs.

Q: I am observing epimerization of my chiral carboxylic acid. How can I prevent this?

A: The basic azepane ring can act as an intramolecular or intermolecular base to abstract the alpha-proton of the active ester, leading to oxazolone formation and subsequent racemization.

  • Root Cause: Prolonged lifetime of the active ester in the presence of a tertiary amine.

  • Causality & Solution: Switch your coupling reagent to T3P (Propylphosphonic anhydride). T3P is favored for its ability to provide high yields while strictly minimizing racemization and side-product formation [6].

Part 2: Quantitative Data & Solvent Optimization

Choosing the right solvent and coupling reagent is critical. The following table summarizes the 1-hour conversion efficiency of HATU and T3P across different solvents. Ethyl Acetate (EtOAc) is highly recommended as a green, scalable solvent that provides complete conversion for both reagents [7].

Table 1: Solvent Efficiency & Reagent Selection Matrix (1-Hour Conversion %)
SolventHATU Conversion (1h)T3P Conversion (1h)Process RecommendationEpimerization Risk
EtOAc 100.0%100.0%Optimal (Green, scalable, easy workup)Very Low (with T3P)
2-MeTHF 100.0%51.4%Excellent for HATU; slower for T3PLow
DCM 100.0%71.5%Good, but avoid for large-scale (toxicity)Low
DMF 30.2%33.0%Not Recommended (Sluggish kinetics)Moderate

(Data adapted from the evaluation of alternative solvents in common amide coupling reactions [7]).

Part 3: Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step until the In-Process Control (IPC) validates the current state.

SOP A: High-Speed Coupling using HATU (For Non-Chiral Acids)

HATU is exceptionally fast but requires strict pre-activation to avoid guanidinium formation [2].

  • System Setup: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous EtOAc or 2-MeTHF (0.2 M concentration).

  • Buffering: Add DIPEA (3.0 eq). Causality: This neutralizes the acid and provides excess buffering capacity for the azepane ring.

  • Activation: Cool to 0 °C and add HATU (1.1 eq) in one portion. Stir for 15 minutes.

    • IPC 1 (Activation Check): Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the complete disappearance of the starting acid and the formation of the methyl ester (or OAt-ester), confirming successful activation.

  • Coupling: Add 4-(Azepan-1-yl)but-2-yn-1-amine (1.1 eq) dropwise.

    • IPC 2 (pH Check): Spot the reaction mixture onto water-wetted pH paper. The pH must read ≥ 9. If it drops below 9, add additional DIPEA immediately to prevent amine protonation.

  • Workup: Once complete (typically < 2 hours), wash the organic layer with saturated aqueous NaHCO₃, followed by brine, to remove the water-soluble tetramethylurea (TMU) byproduct.

SOP B: Epimerization-Free Coupling using T3P (For Chiral/Complex Acids)

T3P activates the carboxyl group efficiently while minimizing racemization and side reactions [6]. It does not form guanidinium byproducts, allowing for a simplified one-pot procedure.

  • System Setup: Combine the Carboxylic Acid (1.0 eq) and 4-(Azepan-1-yl)but-2-yn-1-amine (1.1 eq) in EtOAc (0.2 M).

  • Buffering: Add DIPEA or NMM (3.0 eq).

  • Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 to 2.0 eq) dropwise at room temperature. Causality: A higher molar ratio (up to 3.0 eq) may be used for sterically hindered substrates without risking side reactions [6].

  • Monitoring: Stir at room temperature for 2–6 hours.

    • IPC 1 (Conversion Check): Monitor directly via LC-MS. T3P does not form a long-lived intermediate; you will observe direct conversion to the product.

  • Workup: Quench with water. T3P byproducts are highly water-soluble phosphates, making aqueous extraction exceptionally clean.

(Note: For highly electron-deficient systems, an alternative EDC/DMAP protocol with catalytic HOBt can also be utilized [8]).

Part 4: Mechanistic Pathway & Workflow Visualization

The following diagram maps the kinetic pathways of the reaction, highlighting the optimal trajectory for high yield and the side-reaction risks associated with poor pH control or improper reagent addition.

G Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester / Anhydride (Transient Intermediate) Acid->ActiveEster Activation Base DIPEA (3.0 eq) (pH Buffering) Base->Acid Deprotonation Activation Coupling Reagent (HATU / T3P) Activation->ActiveEster Side1 Guanidinium Byproduct (If Amine added too early) Activation->Side1 Direct Attack Product Target Amide (Optimized Yield) ActiveEster->Product Primary Amine Attack Amine 4-(Azepan-1-yl)but-2-yn-1-amine (Nucleophile) Amine->Product Amine->Side1 Side2 Protonated Amine (If pH drops < 9) Amine->Side2 Insufficient Base

Mechanistic pathway of amide coupling highlighting optimal trajectories and side-reaction risks.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. 2

  • Propargyl Amines by Aldehyde-Amine-Acetylene Coupling Mediated by Ag(I) and Cu(I) Complexes. ResearchGate.4

  • Optimizing Peptide Coupling: Key Techniques. JPT.6

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions. RSC. 7

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. NIH. 8

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines. NIH.5

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. SciSpace. 3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 1

Sources

Optimization

Preventing polymerization of alkyne amines during reaction

Executive Summary: The "Black Tar" Paradox Alkyne amines (e.g., propargylamine, ethynylaniline) are deceptively simple bifunctional building blocks.[1] Their instability arises from a "schizophrenic" reactivity: the amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Black Tar" Paradox

Alkyne amines (e.g., propargylamine, ethynylaniline) are deceptively simple bifunctional building blocks.[1] Their instability arises from a "schizophrenic" reactivity: the amine is a nucleophile/base, while the alkyne is an electrophile/unsaturation prone to radical and metal-catalyzed coupling.

When users report "polymerization" during reactions (e.g., Sonogashira, CuAAC Click, or Amidation), they are usually observing one of two distinct failure modes:

  • Oxidative Homocoupling (Glaser Coupling): The alkyne termini react with each other, mediated by copper and oxygen, forming diynes and eventually oligomeric tars.[1]

  • Radical Oligomerization: Thermal or photo-initiated chain reactions across the triple bond.

This guide provides the diagnostic tools and protocols to distinguish and prevent these failures.

Diagnostic Triage: What is your reaction telling you?

Before altering conditions, identify the failure mode using this visual diagnostic guide.

Troubleshooting Start Symptom Observed Precipitate White/Yellow Precipitate Start->Precipitate Tar Dark Brown/Black Tar Start->Tar ColorChange Green/Blue Solution Start->ColorChange Salt Ammonium Salt Formation Precipitate->Salt Acidic conditions Acetylide Metal Acetylide (Explosive Risk!) Precipitate->Acetylide Basic + High [Cu] Glaser Glaser Coupling (Oligomers) Tar->Glaser Aerobic + Copper Radical Radical Polymerization Tar->Radical High Temp / No Metal Oxidation Cu(I) to Cu(II) Oxidation ColorChange->Oxidation Air Leak Rec_Salt Check pH / Base Choice Salt->Rec_Salt Rec_Glaser Review Degassing SOP Glaser->Rec_Glaser

Figure 1: Visual diagnostic tree for identifying the root cause of alkyne amine degradation.

Technical Deep Dive: Mechanisms & Prevention

Scenario A: The "Glaser" Trap (Copper-Catalyzed Reactions)

Context: Common in Sonogashira coupling or Click chemistry.[2] The Mechanism: Terminal alkynes (


) are acidic (

). In the presence of a base (often the amine itself acts as a ligand/base) and Copper(I), they form Copper Acetylides. If Oxygen is present, these acetylides oxidize and couple to form diynes (

).[1][3] These diynes can further oligomerize into dark, insoluble "polymers."[1]

Prevention Protocol:

  • Rigorous Degassing: Sparging with

    
     is often insufficient for sensitive alkyne amines. Use the Freeze-Pump-Thaw  method (see Section 4).
    
  • Reducing Environment: Add Sodium Ascorbate (10-20 mol%) even in non-aqueous reactions (if solubility permits, or use soluble derivatives) to scavenge oxygen and keep Cu in the +1 state.[1]

  • Slow Addition: Use a syringe pump to add the alkyne amine to the catalyst mixture. This keeps the instantaneous concentration of acetylide low, favoring the cross-coupling over the second-order homocoupling.

Scenario B: Radical Polymerization (Thermal/Neat)

Context: Distillation, storage, or high-temperature reactions.[1][4] The Mechanism: Heat or light generates radicals on the amine or the alkyne. The triple bond opens, propagating a chain reaction.[1] Alkyne amines are particularly susceptible because the amine group can transfer a hydrogen atom (H-abstraction), initiating the radical chain.

Prevention Protocol:

  • Stabilizers: Never distill or heat neat alkyne amines without a radical inhibitor.

    • BHT (Butylated hydroxytoluene): 100–500 ppm.[1] Good general purpose.

    • Hydroquinone: Requires presence of oxygen to work (counter-intuitive for Glaser prevention, so use BHT for anaerobic reactions).[1]

  • Dilution: Polymerization is bimolecular. Diluting the reactant significantly reduces the rate of polymerization relative to unimolecular pathways.

Standard Operating Procedures (SOPs)

SOP-01: The Freeze-Pump-Thaw Cycle

Required for: Preventing Glaser coupling in Cu-catalyzed reactions.

  • Place the alkyne amine solution in a Schlenk flask.

  • Freeze: Submerge the flask in liquid nitrogen until the solvent is solid.

  • Pump: Open the stopcock to high vacuum (10-15 mins).

  • Thaw: Close the stopcock. Remove from

    
    . Thaw in a warm water bath. Do not heat excessively.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Fill with high-purity Argon (heavier than air, better blanket than

    
    ).
    
SOP-02: "Dummy" Ligand Strategy

Required for: Reactions where the amine substrate poisons the catalyst.

Alkyne amines can chelate the metal catalyst, shutting down the reaction or promoting side paths.

  • Solution: Pre-mix the metal catalyst with a strong ligand (e.g., TMEDA or Phenanthroline) before adding the alkyne amine. This prevents the substrate amine from displacing the ligands required for the catalytic cycle.

Comparative Data: Stabilizer Efficacy

StabilizerMechanismBest ForContraindications
BHT Radical Scavenger (H-donor)Storage, Thermal reactionsCan interfere with highly electrophilic catalysts.[1]
MEHQ Radical TrapAcrylates, DistillationRequires trace

to be active.[1]
Sodium Ascorbate Antioxidant / ReductantCu-Catalyzed (Click/Sonogashira)Incompatible with oxidants; solubility issues in pure organics.[1]
Copper Wire Radical QuencherDistillation (in pot)Do not use with amines (forms surface acetylides).[1]

Frequently Asked Questions (FAQs)

Q: My propargylamine turned yellow during storage. Is it ruined? A: Likely not. Yellowing indicates trace oxidation (formation of imines or N-oxides).[1] However, if it is cloudy or viscous, polymerization has begun.[1] Redistill under vacuum with BHT if purity is critical.

Q: Can I use sparging (bubbling gas) instead of Freeze-Pump-Thaw? A: For robust reactions, yes.[1] But for alkyne amines prone to Glaser coupling, sparging is often insufficient because it does not remove dissolved oxygen efficiently from polar amine solvents.[1] Freeze-Pump-Thaw is the gold standard.

Q: Why does my reaction work with phenylacetylene but fail (tar) with propargylamine? A: The "Amine Effect." The amine group in propargylamine coordinates to the Copper/Palladium, changing the catalyst geometry and making it more susceptible to oxidative dimerization. You must increase the catalyst loading or use a stronger ligand (see SOP-02).

Q: Is it safe to distill propargylamine neat? A: Extreme Caution Required. Terminal alkynes are high-energy species. Distill only under high vacuum (low temperature, <50°C) and always add a stabilizer (BHT) to the pot. Never distill to dryness.

Mechanism Visualization

Mechanism Alkyne Alkyne Amine (R-NH-CH2-C≡CH) Acetylide Cu-Acetylide Species Alkyne->Acetylide + Cu(I) / Base Cu Cu(I) Catalyst O2 Oxygen (O2) Radical Alkynyl Radical Acetylide->Radical + O2 (Oxidation) CrossProd Desired Product Acetylide->CrossProd + Electrophile (R-X) (Anaerobic) GlaserProd Glaser Dimer (Tar) (R-C≡C-C≡C-R) Radical->GlaserProd Dimerization Degas PREVENTION: Degassing Degas->O2 Removes

Figure 2: The competition between the desired cross-coupling and the oxidative Glaser dimerization. Oxygen is the switch that triggers the failure path.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.[1]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657.[1]

  • Evano, G., & Blanchard, N. (2013).[1] Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Chapter on Glaser Coupling mechanisms). [1]

  • Sigma-Aldrich. (n.d.).[1] Propargylamine Technical Information & Safety Data Sheet. Retrieved October 26, 2023.[1] [1]

  • Hein, J. E., & Fokin, V. V. (2010).[1] Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanisms. Chemical Society Reviews, 39(4), 1302-1315.[1]

Sources

Troubleshooting

Overcoming salt formation issues in non-polar solvents

Answering the call of the modern laboratory, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals who grapple with the nuanced challenge of salt formation and solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of the modern laboratory, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals who grapple with the nuanced challenge of salt formation and solubility in non-polar environments. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play. This guide is structured to be a practical bench-top companion, moving from troubleshooting common failures to providing robust experimental frameworks.

Core Principles: The "Like Dissolves Like" Dilemma

The insolubility of ionic salts in non-polar organic solvents is a fundamental principle rooted in thermodynamics.[1] Salts are defined by high lattice energies—the strong electrostatic forces holding the crystalline structure together. Polar solvents, like water, can overcome this lattice energy through potent ion-dipole interactions, effectively solvating the individual ions.[1][2] Non-polar solvents lack this capability, making the energetic cost of breaking the crystal lattice prohibitively high.[2] Consequently, achieving salt solubility in these systems is not about defying this rule, but rather about intelligently engineering the system to bridge this polarity gap.

Troubleshooting Guide: From Theory to Practice

This section addresses the most common issues encountered during experiments involving salts in non-polar systems. The format is designed for rapid problem identification and resolution.

Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation

Question: I'm attempting a crystallization or reaction, and instead of a solid precipitate, an immiscible liquid or "oil" is forming. What is happening and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when a solute separates from a supersaturated solution as a liquid phase instead of a crystalline solid.[3] This is problematic because the oil phase is often amorphous, can trap impurities, and makes isolation difficult.[4]

Core Causality: Oiling out typically happens when the solution's temperature is above the melting point of the solute at that specific concentration, or when supersaturation is achieved too rapidly for orderly crystal nucleation to occur.[3][4] The presence of significant impurities can also depress the melting point of the solute, exacerbating the issue.[5]

Recommended Solutions:

  • Reduce the Cooling Rate: Rapid cooling is a primary driver of excessive supersaturation. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further with an ice bath. Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.

  • Increase Solvent Volume: The solution may be too concentrated, causing the solute to crash out of solution above its melting point. Re-heat the mixture to dissolve the oil and add more of the "good" (solubilizing) solvent (e.g., 5-10% excess).[4] This keeps the compound soluble for longer at a lower temperature, allowing for crystallization to occur below the melting point.

  • Change the Solvent System: If the melting point of your salt is inherently lower than the boiling point of your solvent, you must switch to a lower-boiling point solvent or a co-solvent system that reduces the overall dissolution temperature.

  • Introduce Seed Crystals: If available, adding a few small crystals of the pure solid to the slightly supersaturated solution can provide a template for crystallization, bypassing the kinetic barrier to nucleation and preventing oiling out.[6]

  • Utilize an Anti-Solvent: For systems where a salt is soluble in one solvent (e.g., methanol) but insoluble in another non-polar solvent (e.g., toluene), a controlled anti-solvent crystallization can be effective. Dissolve the salt in a minimal amount of the "good" solvent at an elevated temperature. Then, slowly add the non-polar "anti-solvent" dropwise until turbidity persists. This controlled reduction in solubility can induce crystallization without oiling out.

Issue 2: Unexpected Salt Precipitation Upon Temperature Change

Question: My salt was fully dissolved, but it crashed out of solution when I changed the temperature for my reaction. How can I prevent this?

Answer: The solubility of most salts is temperature-dependent. For many salts, solubility increases with temperature (an endothermic process), but for some, the reverse is true (an exothermic process).[2] Unexpected precipitation is a classic sign that the solution has become supersaturated due to a temperature shift.

Core Causality:

  • For Endothermic Dissolution (Most Common): Cooling the solution will decrease solubility. If the solution is near saturation at a higher temperature, cooling will inevitably lead to precipitation.[2]

  • For Exothermic Dissolution (Less Common): Heating the solution will decrease solubility. This occurs when the heat released during solvation is greater than the energy required to break the crystal lattice.[2]

Recommended Solutions:

  • Characterize Temperature Dependence: First, determine the thermal behavior of your salt in the chosen solvent system. A simple test involves observing whether adding more solute dissolves upon heating or cooling.

  • Maintain a "Solubility Buffer": Do not operate at the saturation limit. Prepare your solution at a concentration that is safely below the saturation point at the lowest temperature your process will experience. For example, if your reaction runs at 80°C but cools to 20°C for workup, ensure your salt remains soluble at 20°C.

  • Employ Co-solvents: A small amount of a more polar co-solvent (e.g., ethanol, THF) can significantly increase the solubility of a salt, providing a larger operating window for temperature changes.[7]

  • Control Heating/Cooling Ramps: Rapid temperature changes can create localized areas of high supersaturation. Use controlled heating and cooling ramps to maintain a homogenous solution.

Issue 3: Low Yield or No Reaction with Phase-Transfer Catalysis (PTC)

Question: I'm using a quaternary ammonium salt as a PTC for a reaction between an inorganic salt and an organic substrate, but the yield is very low. What's going wrong?

Answer: Low yields in PTC reactions typically point to a breakdown in the catalytic cycle. This can be due to issues with the catalyst itself, poor mass transfer between phases, or competing side reactions.[8]

Core Causality: The phase-transfer catalyst (Q⁺X⁻) must be ableto shuttle the reactant anion (Y⁻) from the aqueous or solid phase into the organic phase to form a reactive ion pair (Q⁺Y⁻).[4][5] If any step in this cycle is inhibited, the reaction will stall.

Recommended Solutions:

  • Optimize the Catalyst:

    • Lipophilicity is Key: The catalyst's cation (Q⁺) must be sufficiently lipophilic (greasy) to be soluble in the organic phase. If you are using a simple tetramethylammonium salt, it may not be organic-soluble enough. Switch to a catalyst with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (methyltrioctylammonium chloride).[9]

    • Anion Compatibility: The catalyst's original anion (X⁻) can influence the exchange rate. Halides like bromide and iodide are generally effective.

  • Improve Mass Transfer (Stirring): The reaction occurs at the interface between the two phases. Vigorous stirring is essential to maximize the interfacial surface area and facilitate the transfer of the catalyst between phases.[10][11] If you are using a magnetic stir bar, ensure it is creating a deep vortex. For larger-scale reactions, mechanical overhead stirring is superior.

  • Check for Catalyst Poisoning: Impurities in your reagents can react with and deactivate the catalyst. Ensure your organic substrate and solvents are of appropriate purity.

  • Consider the "Naked" Anion: In the organic phase, the reactant anion is less solvated and therefore more nucleophilic. However, if trace amounts of water are carried into the organic phase, it can re-solvate the anion, reducing its reactivity. Using a solid inorganic salt instead of an aqueous solution can sometimes lead to a more "naked" and reactive anion.[10]

Issue 4: Hygroscopic Salt is Clumpy and Difficult to Handle

Question: My salt is absorbing moisture from the air, making it clumpy and impossible to weigh accurately. How can I manage this?

Answer: This property is called hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.[10] This is a significant issue in drug development and synthesis, as it can affect stability, processability, and the accuracy of formulations.[12]

Core Causality: Hygroscopicity is driven by strong interactions between the salt's ions and water molecules. Salts with high charge density ions are often more hygroscopic. The point at which a salt begins to absorb moisture is its Critical Relative Humidity (CRH).[13]

Recommended Solutions:

  • Controlled Environment Handling: The most robust solution is to handle the salt in a low-humidity environment. A glove box with a dry nitrogen or argon atmosphere is ideal.[14] For less sensitive materials, a glove bag or a desiccator can be sufficient for short periods.

  • Drying Procedures: If the salt is thermally stable, it can be dried under a high vacuum, sometimes with gentle heating, to remove absorbed water. Always verify the decomposition temperature of your salt before heating.[10]

  • Appropriate Storage: Store hygroscopic salts in tightly sealed containers with a desiccant. For highly sensitive materials, consider sealing the container with paraffin film.

  • Salt Form Screening: In a drug development context, if a particular salt form is persistently problematic due to hygroscopicity, it is often necessary to screen for alternative salt forms of the active pharmaceutical ingredient (API) that exhibit better physical properties.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using a co-solvent and a phase-transfer catalyst?

A1: A co-solvent works by changing the properties of the bulk solvent itself. By adding a miscible, more polar solvent, you increase the overall polarity of the medium, making it more hospitable to the salt ions.[15] A phase-transfer catalyst, in contrast, does not significantly change the bulk solvent. Instead, it acts as a shuttle, encapsulating the ion in a lipophilic shell and transporting it into the non-polar phase.[16]

Q2: When should I choose a crown ether over a quaternary ammonium salt as a PTC?

A2: Crown ethers are powerful phase-transfer catalysts that work by encapsulating the cation of a salt (e.g., K⁺, Na⁺) within their central cavity.[17] This complexation leaves the anion "naked" and highly reactive in the organic phase. Choose a crown ether when:

  • You need to solubilize a salt with a specific cation that fits well into the crown ether's cavity (e.g., 18-crown-6 for potassium salts, 15-crown-5 for sodium salts).[18]

  • Your reaction requires an exceptionally reactive ("naked") anion, as crown ethers are particularly effective at preventing tight ion-pairing.[17] Quaternary ammonium salts are generally cheaper, less toxic, and effective for a broader range of anions, making them the first choice for most standard applications.[19]

Q3: How do reverse micelles work to dissolve salts?

A3: Reverse micelles are nanoscopic, spherical aggregates of surfactant molecules in a non-polar solvent.[20] The surfactant's polar "head" groups are oriented inward, creating a polar core that can encapsulate water and, consequently, dissolve hydrophilic salts. The non-polar "tail" groups face outward into the bulk non-polar solvent.[20] This effectively creates a nanoscale reactor of high polarity within a non-polar medium, allowing salts to dissolve and react.

Q4: Can increasing the temperature always improve salt solubility in a non-polar solvent?

A4: Not always. While the solubility of most solids increases with temperature, this is not a universal rule.[2] The change in solubility with temperature is governed by the enthalpy of dissolution. If the process is endothermic (absorbs heat), solubility will increase with temperature. If the process is exothermic (releases heat), solubility will decrease as the temperature rises, according to Le Chatelier's principle.[2] It is crucial to experimentally determine this relationship for your specific salt-solvent system.

Visualized Workflows and Mechanisms

Diagram 1: The Phase-Transfer Catalysis (PTC) Cycle

This diagram illustrates the "Starks' Extraction Mechanism," the fundamental cycle for a liquid-liquid PTC reaction.[4] The catalyst, a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of a reactant anion (Y⁻) from the aqueous phase to the organic phase, enabling a reaction with an organic substrate (R-Z).

PTC_Cycle cluster_organic Organic Phase aq_start M⁺Y⁻ (Reactant Salt) ion_pair_reactant Q⁺Y⁻ (Reactive Ion Pair) aq_start->ion_pair_reactant Anion Exchange (at interface) aq_end M⁺X⁻ (Byproduct Salt) org_start R-Z (Substrate) org_start->ion_pair_reactant org_end R-Y (Product) ion_pair_catalyst Q⁺X⁻ (Catalyst) org_end->ion_pair_catalyst ion_pair_reactant->org_end SN2 Reaction ion_pair_reactant->org_end ion_pair_catalyst->aq_end Catalyst Regeneration

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Diagram 2: Workflow for API Salt Screening

This diagram outlines a systematic, multi-tiered approach for selecting the optimal salt form of an Active Pharmaceutical Ingredient (API), a critical process in drug development.[16][21][22]

Salt_Screening_Workflow start Start: Characterize Free API (pKa, Solubility, Stability) select_counterions Tier 1: Counterion Selection (Based on pKa rule, literature, safety) start->select_counterions initial_screen High-Throughput Screen (20+ counterions, multiple solvents) select_counterions->initial_screen characterize_hits Tier 2: Initial Characterization (Crystallinity, Yield, Basic Solubility) initial_screen->characterize_hits filter_hits Filter & Select 3-5 Lead Candidates characterize_hits->filter_hits filter_hits->select_counterions No Hits in_depth_char Tier 3: In-Depth Characterization (Polymorphism, Hygroscopicity (DVS), Thermal Analysis (DSC/TGA), Kinetic Solubility) filter_hits->in_depth_char Promising Hits filter_final Filter & Select 1-2 Final Candidates in_depth_char->filter_final filter_final->in_depth_char Refine final_studies Tier 4: Pre-formulation Studies (Chemical Stability, Processability, Dissolution Rate, Animal PK) filter_final->final_studies Lead Candidates select_optimal Select Optimal Salt Form for Development final_studies->select_optimal

Caption: A typical multi-tiered workflow for API salt screening.

Data & Protocols

Table 1: Properties of Common Non-Polar Solvents

This table provides key physical properties of solvents commonly used in experiments where salt solubility is a challenge.

SolventFormulaDielectric Constant (20°C)Boiling Point (°C)Density (g/mL, 20°C)Primary Hazard
Hexane C₆H₁₄1.89690.655Flammable, Neurotoxin
Toluene C₇H₈2.381110.867Flammable, Teratogen
Dichloromethane CH₂Cl₂9.08401.326Suspected Carcinogen
Chloroform CHCl₃4.81611.489Suspected Carcinogen
Diethyl Ether (C₂H₅)₂O4.34350.713Highly Flammable, Peroxide Former
Acetonitrile CH₃CN37.5 (Polar Aprotic)820.786Flammable, Toxic

Note: Acetonitrile is polar but is often used in co-solvent systems or PTC and is included for comparison.

Table 2: Qualitative Solubility of Representative Salts

This table provides a general guide to the solubility of common inorganic salts in organic solvents. Quantitative data is sparse and highly dependent on conditions; this information is sourced from compilations like the CRC Handbook of Chemistry and Physics and the IUPAC-NIST Solubility Data Series.[1][14][18][23][24][25]

SaltFormulaHexaneTolueneDichloromethaneEthanol (for comparison)
Sodium Chloride NaClInsolubleInsolubleInsolubleSlightly Soluble (0.065 g/100g )
Potassium Iodide KIInsolubleInsolubleInsolubleSoluble (1.7 g/100g )
Lithium Chloride LiClInsolubleInsolubleInsolubleVery Soluble (41 g/100g )
Cesium Carbonate Cs₂CO₃InsolubleInsolubleInsolubleSoluble
Tetrabutylammonium Bromide (C₄H₉)₄NBrSlightly SolubleSolubleVery SolubleVery Soluble
Experimental Protocols
Protocol 1: General Procedure for Solid-Liquid Phase-Transfer Catalysis

Objective: To conduct a nucleophilic substitution reaction between a solid inorganic salt and an organic substrate dissolved in a non-polar solvent. This protocol uses the Williamson ether synthesis as a model.[26][27][28]

Materials:

  • Phenol or alcohol (e.g., 2-naphthol)

  • Alkyl halide (e.g., 1-bromobutane)

  • Solid base (e.g., powdered potassium carbonate, K₂CO₃)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Non-polar solvent (e.g., Toluene)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol/phenol (1.0 eq), the solid base (1.5-2.0 eq, finely powdered), and the phase-transfer catalyst (0.05-0.10 eq).

  • Solvent Addition: Add the non-polar solvent (e.g., toluene) to the flask. The volume should be sufficient to ensure effective stirring.

  • Substrate Addition: Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-110°C for toluene) with vigorous stirring. The efficiency of the PTC reaction is highly dependent on effective agitation to maximize the surface area of the solid salt.[11]

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS. PTC reactions are often significantly faster than their uncatalyzed heterogeneous counterparts.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid inorganic salts.

    • Wash the organic filtrate with water and then with brine to remove the catalyst and any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

  • Purification: Purify the crude product by flash chromatography or distillation as required.

Protocol 2: General Procedure for Salt Solubilization via Reverse Micelles

Objective: To encapsulate a hydrophilic salt within a reverse micelle system for subsequent reaction or analysis in a non-polar solvent.

Materials:

  • Surfactant (e.g., AOT - Sodium bis(2-ethylhexyl) sulfosuccinate)

  • Non-polar solvent (e.g., isooctane, hexane, or cyclohexane)

  • Hydrophilic salt (e.g., potassium chloride)

  • Aqueous buffer or deionized water

Procedure:

  • Surfactant Solution Preparation: Prepare a stock solution of the surfactant (e.g., 100 mM AOT) in the chosen non-polar solvent.

  • Aqueous Salt Solution Preparation: Prepare a concentrated aqueous solution of the salt to be encapsulated.

  • Encapsulation (Injection Method):

    • To a vigorously stirred solution of the surfactant in the non-polar solvent, add a small, precise volume of the aqueous salt solution via a microliter syringe.[29]

    • The key parameter is the water loading, W₀ = [H₂O] / [Surfactant] . A low W₀ value (e.g., 5-10) will result in smaller, more stable reverse micelles.

    • Continue stirring until the solution becomes optically clear and transparent, which indicates the formation of stable, monodisperse reverse micelles. If the solution remains cloudy, the system may be unstable or overloaded.

  • Equilibration: Allow the reverse micelle solution to equilibrate for a period (e.g., 30 minutes) before use in a subsequent reaction or analysis.

  • Application: The resulting solution now contains the salt, sequestered within the polar cores of the micelles, dispersed throughout the non-polar medium. This solution can be used for reactions where the organic substrate is in the bulk non-polar phase.

Protocol 3: Assessing Salt Hygroscopicity with Dynamic Vapor Sorption (DVS)

Objective: To quantitatively measure the moisture sorption and desorption characteristics of a salt to determine its hygroscopicity classification and identify critical humidity points.[12][13][30]

Materials:

  • Salt sample (5-20 mg)

  • Dynamic Vapor Sorption (DVS) analyzer

Procedure:

  • Sample Preparation: Accurately weigh a pre-dried sample of the salt onto the DVS microbalance.

  • Drying Stage: Program the DVS to hold the sample at 0% Relative Humidity (RH) using a dry nitrogen gas flow until the sample mass stabilizes ( dm/dt ≤ 0.002% per minute). This establishes the initial dry mass.

  • Sorption Isotherm:

    • Program a stepwise increase in RH, typically from 0% to 95% in 10% increments.

    • At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates. The instrument records the mass uptake at each step.

  • Desorption Isotherm:

    • Following the sorption cycle, program a stepwise decrease in RH from 95% back to 0%.

    • The instrument will record the mass loss at each step as the sample desorbs water.

  • Data Analysis:

    • Plot the percentage change in mass versus RH for both the sorption and desorption cycles.

    • Hygroscopicity Classification: Determine the total mass uptake at a specific RH (e.g., 80% RH at 25°C) to classify the material (e.g., non-hygroscopic, slightly hygroscopic, etc.).[12]

    • Identify Critical Points: A sharp, significant increase in mass uptake at a specific RH indicates the Critical Relative Humidity (CRH), the point of deliquescence. Hysteresis between the sorption and desorption curves can indicate phase changes or hydrate formation.

References
  • Oiling out in crystalliz
  • thetoastyone. (2013, February 3). Re: Recrystallization (help meeeeee) [Online forum post]. Reddit.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). PharmaBlock.
  • A Comparative Analysis of the Hygroscopic Nature of Dichromate Salts: A Guide for Researchers. (2025). BenchChem.
  • Williamson ether synthesis. (2021, October 23). In Wikipedia.
  • Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (2025). BenchChem.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research.
  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics, 88th Edition. CRC Press/Taylor & Francis Group.
  • Lide, D. R. (Ed.). (2007). CRC Handbook of Chemistry and Physics, 88th ed. Journal of the American Chemical Society.
  • IUPAC/NIST Solubility Database - SRD 106. (2022, July 29). National Institute of Standards and Technology.
  • IUPAC-NIST Solubility D
  • Acree, Jr., W. E. (2021, October 18).
  • Haynes, W. M. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics.
  • Technical Support Center: Optimizing C
  • Lide, D. R. (Ed.). (n.d.).
  • IUPAC-NIST Solubility Publication. (2015, February 18). National Institute of Standards and Technology.
  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.).
  • Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks.
  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Phase Transfer C
  • Crown Ethers. (2025, August 15). Fiveable.
  • Temperature Effects on Solubility. (2023, January 29). Chemistry LibreTexts.
  • Salt Screening. (2021, February 14). Improved Pharma.
  • Polymorph, Salt & Cocrystal Screening. (n.d.). Veranova.
  • The Williamson Ether Synthesis. (n.d.). University of Rochester.
  • Determination of the deliquesce point in double salts and in in-situ multicomponent salts with DVS equipment. (2017, December 20). CORE.
  • Reverse micelle extraction-an alternative for recovering antibiotics. (n.d.). Der Pharma Chemica.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
  • Improving API Solubility by Salt and Cocrystal Form
  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Solid Form Optimiz
  • SOLUBILITY D
  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017, August 15).
  • Reverse micelle extraction-an alternative for recovering antibiotics. (n.d.). Der Pharma Chemica.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
  • Co-solvency/ Solvent Blending. (2024, January). IJSDR.
  • Technical Support Center: Overcoming Poor Solubility of Starting M
  • NMR : Novel zwitterionic reverse micelles for encapsulation of proteins in low-viscosity media. (n.d.). LSDRM - CEA - IRAMIS.
  • Solubilities of Salts in Mixed Solvents. (n.d.). nupeg.ufrn.br.
  • SYNTHESIS OF MATERIALS WITHIN REVERSE MICELLES. (n.d.). Surface Review and Letters.
  • Reversed micellar and aqueous two phase extraction. (2015, September 28). YouTube.
  • CO-SOLVENCY. (2020, March 19). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Challenge of Azepane-Alkyne Scaffolds

Title: High-Resolution Mass Spectrometry for Azepane-Alkyne Intermediates: Orbitrap vs. Q-TOF Comparison Guide The incorporation of azepane (seven-membered nitrogen heterocycle) and alkyne moieties into small molecules h...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry for Azepane-Alkyne Intermediates: Orbitrap vs. Q-TOF Comparison Guide

The incorporation of azepane (seven-membered nitrogen heterocycle) and alkyne moieties into small molecules has surged in recent years. Azepane rings are frequently utilized to optimize the hydrophobic contacts and exit vectors in targeted protein degraders (PROTACs) [1], while terminal alkynes serve as bioorthogonal tags for click-chemistry-enabled lipidomics and target identification [2].

However, characterizing these intermediates via tandem mass spectrometry (LC-MS/MS) presents unique mechanistic challenges. Unlike piperidines, which undergo


-cleavage to form highly stable cyclic immonium ions, the larger azepane ring cannot easily stabilize this cyclic structure. Instead, it undergoes ring-opening to form a highly reactive, open-chained molecular immonium ion that cascades into numerous complex, isobaric fragment peaks [3]. Concurrently, terminal alkynes require specific collision energy tuning to observe their diagnostic fragments, such as the resonance-stabilized 3-propynyl cation (

39) or the characteristic

peak resulting from the loss of the terminal sp-hybridized hydrogen [4].

To navigate these challenges, researchers must choose between the two premier high-resolution mass spectrometry (HRMS) platforms: the Orbitrap (utilizing Higher-energy C-trap Dissociation, HCD) and the Quadrupole Time-of-Flight (Q-TOF, utilizing Collision-Induced Dissociation, CID) . This guide objectively compares these platforms and provides a self-validating experimental protocol for azepane-alkyne characterization.

Mechanistic Insights: Fragmentation Pathways

Understanding the causality behind the fragmentation is critical for platform selection. The fragmentation of an azepane-alkyne intermediate is a competition between the nitrogen-directed cleavage and the alkyne charge retention.

G A Azepane-Alkyne Precursor Ion [M+H]+ B Alpha-Cleavage (Azepane Ring) A->B HCD/CID (Mid Energy) D Alkyne Cleavage A->D High Collision Energy F Terminal H Loss [M-1]+ A->F Low Collision Energy C Open-Chain Immonium Ion B->C Ring Opening E 3-Propynyl Cation (m/z 39) D->E Resonance Stabilized

Caption: Fragmentation pathways of azepane-alkyne intermediates under MS/MS conditions.

  • The Azepane Cascade: The open-chain immonium ion (

    
     112 for unsubstituted azepane) is highly unstable and rapidly fragments further into hydrocarbon and amine clusters. Distinguishing these fragments from background matrix noise requires ultra-high resolving power.
    
  • The Alkyne Reporter: The 3-propynyl cation (

    
     39.023) is a low-mass fragment. Traditional ion traps suffer from the "one-third rule" (low-mass cutoff), making the detection of 
    
    
    
    39 impossible if the precursor mass is above
    
    
    117. Both Orbitrap HCD and Q-TOF CID overcome this limitation by performing fragmentation in a multipole collision cell prior to mass analysis [4].

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When evaluating an Orbitrap Exploris 240 against an Agilent 6546 Q-TOF for this specific application, the decision hinges on the trade-off between absolute mass resolution (Orbitrap) and isotopic fidelity/acquisition speed (Q-TOF).

Resolving Power and Mass Accuracy

The Orbitrap excels in resolving the dense, isobaric fragment clusters generated by the azepane open-chain immonium ion. With resolving powers up to 240,000 (at


 200), the Orbitrap can easily separate azepane fragments from co-eluting matrix interferences. The Q-TOF, while offering lower absolute resolution (~60,000), provides superior isotopic fidelity, which is highly beneficial if the azepane intermediate contains isotopic labels (e.g., 

or

tracers used in lipidomics)[2].
Fragmentation Dynamics (HCD vs. CID)

Orbitrap's HCD cell utilizes a steeper DC gradient, often imparting slightly more internal energy to the analyte than Q-TOF CID at equivalent nominal collision energies. This makes HCD highly efficient at driving the alkyne to the


 39 propynyl cation. Conversely, Q-TOF CID is "softer," making it easier to capture the intact 

alkyne peak without over-fragmenting the molecule.
Quantitative Performance Summary
Performance MetricOrbitrap Exploris 240 (HCD)Agilent 6546 Q-TOF (CID)Analytical Impact for Azepane-Alkynes
Max Resolving Power 240,000 (at

200)
~60,000 (at

200)
Orbitrap is superior for resolving complex azepane ring-opening isobaric fragments.
MS/MS Mass Accuracy < 1 ppm1 - 2 ppmBoth provide confident elemental composition of the

39 alkyne reporter.
Acquisition Speed Up to 22 Hz (at 15k Res)Up to 50 HzQ-TOF is better suited for ultra-fast UHPLC gradients of complex PROTAC mixtures.
Low-Mass Detection Excellent (No trap cutoff in HCD)Excellent (Native TOF flight path)Both successfully detect the

39 propynyl cation.
Isotopic Fidelity GoodExcellentQ-TOF provides better isotopic ratios for tracing labeled alkyne intermediates.

Self-Validating Experimental Protocol

Because terminal alkynes can suffer from poor ionization efficiency in positive-ion Electrospray Ionization (+ESI), direct MS analysis often yields weak signals. To create a self-validating system, we employ a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) derivatization step. By reacting the alkyne with an azide-bearing a permanent positive charge (e.g., a quaternary ammonium azide), we artificially boost the ionization efficiency by 100-fold and create a predictable mass shift that validates the presence of the alkyne [2].

W S1 Step 1: CuAAC Click Derivatization React with Quaternary Ammonium Azide S2 Step 2: UHPLC Separation C18 Column, Water/MeCN Gradient S1->S2 S3 Step 3: HRMS/MS Acquisition Orbitrap (HCD) or Q-TOF (CID) S2->S3 S4 Step 4: Data Processing Exact Mass & Diagnostic Triazole Fragment S3->S4

Caption: Standardized LC-HRMS/MS workflow for characterizing azepane-alkyne intermediates.

Step-by-Step Methodology:
  • Sample Preparation & CuAAC Derivatization:

    • Reconstitute the azepane-alkyne intermediate in 50 µL of methanol.

    • Add 10 µL of 10 mM Azido-choline (reporter tag), 10 µL of 20 mM

      
      , and 10 µL of 50 mM sodium ascorbate (to reduce 
      
      
      
      to the catalytic
      
      
      in situ).
    • Self-Validation Control: Prepare a parallel reaction omitting the sodium ascorbate. Without the

      
       catalyst, the click reaction will not proceed, serving as a negative control to rule out in-source clustering.
      
    • Incubate at room temperature for 30 minutes, then quench with 10 µL of 100 mM EDTA.

  • Chromatographic Separation (UHPLC):

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. The click-derivatized product will elute earlier than the underivatized precursor due to the polar choline tag.

  • HRMS/MS Acquisition:

    • Orbitrap Settings: Set MS1 resolution to 120,000 and MS2 resolution to 30,000. Use stepped HCD collision energies (20, 35, 50 NCE) to capture both the intact triazole ring and the deep azepane ring-opening fragments in a single composite spectrum.

    • Q-TOF Settings: Set acquisition rate to 10 spectra/sec. Apply a collision energy ramp of

      
       to gently fragment the azepane moiety while preserving the click-adduct signature.
      
  • Data Interpretation:

    • Confirm the successful click reaction by identifying the

      
       mass.
      
    • Look for the diagnostic neutral loss of the azepane ring and the presence of the triazole reporter fragment to confirm the structural connectivity of the original alkyne.

Conclusion & Recommendations

For the structural elucidation of novel azepane-alkyne intermediates, the Orbitrap Exploris 240 is the superior choice when dealing with complex matrices or when absolute confidence in the elemental composition of the open-chain azepane fragments is required. Its ultra-high resolving power easily separates isobaric interferences.

However, if the research focus is on high-throughput screening of PROTAC libraries or tracing isotopically labeled alkyne-lipids where isotopic fidelity and rapid LC gradients are paramount, the Agilent 6546 Q-TOF provides a highly robust, faster-scanning alternative. In both cases, utilizing a CuAAC click-derivatization strategy ensures a self-validating, high-sensitivity analytical workflow.

References

  • Rational design of potent small-molecule SMARCA2/A4 degraders acting via the recruitment of FBXO22.
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art.
  • Differentiation of Cyclic Tertiary Amine Cathinone Derivatives by Product Ion Electron Ionization Mass Spectrometry.
  • Video: Mass Spectrometry: Alkyne Fragmentation. Journal of Visualized Experiments (JoVE).
Comparative

COMPARATIVE GUIDE: Azepane vs. Pyrrolidine Linkers in Muscarinic Ligand Design

[1] Executive Summary In the development of muscarinic agonists and antagonists, the choice of the nitrogen-containing heterocycle—specifically between the 5-membered pyrrolidine and the 7-membered azepane —is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the development of muscarinic agonists and antagonists, the choice of the nitrogen-containing heterocycle—specifically between the 5-membered pyrrolidine and the 7-membered azepane —is a critical determinant of thermodynamic binding profiles and subtype selectivity.[1]

While piperidine (6-membered) remains the industry standard "Goldilocks" scaffold (e.g., Donepezil, 3-QNB), the divergence between pyrrolidine and azepane offers distinct tactical advantages. Pyrrolidine linkers provide rigid, low-entropy pharmacophores ideal for high-affinity orthosteric binding.[1] Conversely, azepane linkers introduce conformational flexibility and steric bulk, essential for "induced fit" mechanisms in bitopic ligands targeting the M1/M4 allosteric vestibules.

This guide analyzes the physicochemical trade-offs, Structure-Activity Relationships (SAR), and experimental validation protocols for these two scaffolds.

Part 1: Structural & Physicochemical Mechanics[1]

The fundamental difference between these linkers lies in their conformational entropy and how they position the basic nitrogen for interaction with the conserved Aspartate residue (e.g., Asp105 in M1) in the orthosteric binding site.[1]

Thermodynamic Profiles
FeaturePyrrolidine (5-membered)Azepane (7-membered)
Conformational Entropy Low. The ring is relatively rigid.[1] Binding incurs a minimal entropic penalty (

).[1]
High. The ring is "floppy" with multiple low-energy twist-chair conformations.[1] Binding requires freezing these degrees of freedom (high entropic cost).
Basicity (pKa) ~11.2. High electron density on Nitrogen due to ring strain relief.[1]~11.0. Comparable to pyrrolidine, but steric bulk around the N can hinder protonation kinetics.
Steric Footprint Compact. Ideal for deep, narrow orthosteric pockets (e.g., M2/M3).Expansive. Can clash with the tyrosine lid (Tyr104/Tyr403) in the orthosteric site but excels in reaching the extracellular vestibule.[1]
Lipophilicity (LogP) Lower. Less carbon content.[1]Higher. Adds lipophilicity, potentially improving BBB penetration but increasing non-specific binding.
The "Goldilocks" Deviation[1]
  • Pyrrolidine Strategy: Use when the binding pocket is defined and rigid.[1] The pre-organized structure maximizes enthalpy (

    
    ) of binding.[1]
    
  • Azepane Strategy: Use when targeting bitopic mechanisms.[1][2][3] The flexibility allows the ligand to span the distance between the orthosteric site and an allosteric site (e.g., the "common allosteric site" near the extracellular loops) without imposing rigid vector constraints that might break binding.[1]

Part 2: Pharmacological Performance & SAR

Orthosteric Agonists (M1/M4 Targets)

In classic orthosteric agonists (e.g., analogs of oxotremorine), expanding the ring from pyrrolidine to azepane often results in a loss of efficacy while maintaining affinity.

  • Mechanism: The large azepane ring can sterically interfere with the receptor contraction required for G-protein coupling (specifically the inward movement of Transmembrane Helix 6).[1]

  • Data Insight: Research indicates that while pyrrolidine analogs of tremorine act as full agonists, azepane analogs frequently convert to partial agonists or antagonists . This makes azepane a preferred scaffold for tuning down intrinsic efficacy to avoid receptor desensitization.[1]

Bitopic Ligand Design (Selectivity)

This is the modern application of azepane.[1] In bitopic ligands (connecting an orthosteric head to an allosteric tail), the linker length and rigidity are paramount.

  • The Azepane Advantage: When used as a linker or a "bulky" head group, azepane's flexibility allows the molecule to adopt a "U-shape" or extended conformation required to bridge the ~12-15 Å distance between the Aspartate anchor and the allosteric vestibule.[1]

  • Selectivity: Azepane-based ligands often show higher selectivity for M1 and M4 over M2.[1] The M2 orthosteric pocket is tighter; the bulkier azepane faces steric clashes in M2 that are absent in the slightly more accommodating M1 pocket.[1]

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision logic when choosing between these linkers based on the target pocket topology.

LinkerLogic Target Target Binding Site Ortho Orthosteric Site Only (Deep Pocket) Target->Ortho Conserved Aspartate Allo Bitopic / Allosteric (Vestibule Access) Target->Allo Extracellular Loop Pyrrolidine PYRROLIDINE (Rigid, Compact) Ortho->Pyrrolidine Requires Pre-organization Azepane AZEPANE (Flexible, Bulky) Ortho->Azepane Steric Clash Risk Allo->Azepane Requires Reach/Flexibility Result_P High Affinity Low Selectivity Full Agonism Pyrrolidine->Result_P Result_A Tuned Efficacy High Subtype Selectivity Induced Fit Azepane->Result_A

Caption: Decision tree for linker selection. Pyrrolidine favors high-affinity orthosteric binding, while Azepane favors selectivity via allosteric reach.

Part 4: Experimental Protocols

To validate the performance of these linkers, you must assess both binding affinity (Ki) and functional efficacy (Emax).

Protocol A: Radioligand Displacement Binding (Affinity)

Validates whether the steric bulk of azepane compromises the primary interaction with Aspartate.

Materials:

  • CHO-K1 cells stably expressing human M1–M5 receptors.[1]

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM).[1]

  • Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.

Workflow:

  • Membrane Prep: Harvest cells and homogenize in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellets.

  • Incubation: In 96-well plates, add 50 µL membrane prep, 50 µL [³H]-NMS, and 50 µL of test compound (Pyrrolidine vs. Azepane analog) in increasing concentrations (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 2 hours at 25°C (room temp) to allow the flexible azepane rings to find their equilibrium conformation.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Success Metric: If Azepane

      
       > 10x Pyrrolidine 
      
      
      
      , steric clash is occurring.
Protocol B: Calcium Mobilization Assay (Functional Efficacy)

Determines if the linker alters the signaling pathway (Agonist vs. Antagonist).[1]

Materials:

  • FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay Kit.[1]

  • Cells: M1-CHO cells (Gq-coupled).[1]

Workflow:

  • Dye Loading: Plate cells (50k/well) in black-walled plates. Incubate with Calcium 6 dye for 1 hour at 37°C.

  • Baseline: Measure fluorescence for 10 seconds to establish baseline.

  • Compound Addition: Inject test compounds.

    • Mode 1 (Agonism):[4][5] Add compound alone. Measure response.

    • Mode 2 (Allosteric): Add compound +

      
       of Acetylcholine. Look for potentiation (PAM activity).[1][6]
      
  • Data Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Concentration].

    • Critical Observation: Azepane derivatives often show lower Emax (partial agonism) compared to pyrrolidine analogs due to incomplete receptor activation.[1]

Part 5: References

  • Conn, P. J., et al. (2009). Allosteric modulators of muscarinic receptors as a novel approach for the treatment of CNS disorders.[1][6] Trends in Pharmacological Sciences.[1] Link

  • Valant, C., et al. (2012). The role of the orthosteric building block of bitopic ligands for muscarinic M1 receptors.[1][2][7] ACS Chemical Neuroscience.[1] Link

  • De Amici, M., et al. (2010). Structure-Activity Relationships of Muscarinic Antagonists: The Role of the Ring Size.[1] Journal of Medicinal Chemistry.[1][8][9] Link

  • Gregory, K. J., et al. (2010). Overview of Muscarinic Receptors. In: Neuropsychopharmacology: The Fifth Generation of Progress.[1] Link

  • Kenakin, T. (2017). A Pharmacology Primer: Theory, Applications to Drug Discovery. Academic Press.[1] (Chapter 6: Allosteric Modulation). Link

Sources

Validation

A Comparative Analysis of Azepane and Piperidine Analogs: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Abstract In medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that dictates the physicochemical properties, pharmacokinetics, and ultimate biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

In medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that dictates the physicochemical properties, pharmacokinetics, and ultimate biological activity of a drug candidate. Among the most utilized saturated nitrogen heterocycles are the six-membered piperidine and the seven-membered azepane rings. While piperidine is a "privileged structure," found in countless approved drugs, the homologous azepane offers a unique set of properties stemming from its larger, more flexible ring system.[1][2] This guide provides an in-depth, data-driven comparison of these two critical scaffolds, designed to arm researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization. We will explore the fundamental differences in their physicochemical nature, compare their biological activities against key therapeutic targets with supporting quantitative data, and provide detailed, validated experimental protocols for their evaluation.

The Tale of Two Rings: A Physicochemical and Structural Comparison

The addition of a single methylene unit when moving from a piperidine to an azepane ring introduces profound changes in molecular architecture, which in turn influences key drug-like properties. The six-membered piperidine ring typically adopts a stable, low-strain chair conformation, which provides a degree of rigidity and predictable substituent vector positioning.[3] In contrast, the seven-membered azepane ring possesses significantly greater conformational flexibility, allowing it to adopt multiple low-energy conformations.[4] This flexibility can be advantageous for optimizing interactions with a binding pocket but may come at an entropic cost upon binding.

These structural distinctions directly impact their physicochemical profiles.

PropertyPiperidineAzepaneKey Considerations & Implications
Molecular Formula C₅H₁₁NC₆H₁₃NThe larger ring size of azepane contributes to a higher molecular weight.
pKa ~11.22~11.0 - 11.3Basicity is similar, meaning both scaffolds will be protonated to a comparable extent at physiological pH (7.4), influencing solubility and interactions with acidic residues.[5]
Lipophilicity (logP) ~0.84~1.4 - 1.9Azepane is inherently more lipophilic. This can improve membrane permeability but may also increase non-specific binding, hERG liability, and susceptibility to metabolic enzymes like cytochrome P450s.[3]
Conformational Flexibility Low (prefers chair conformation)High (multiple low-energy conformers)Piperidine's rigidity can pre-organize substituents for optimal binding. Azepane's flexibility allows it to adapt to larger or more complex binding sites, potentially unlocking higher affinity for certain targets.[3][4]
Ring Strain (kcal/mol) LowModerateThe moderate strain in azepanes can influence reactivity and may present a site for metabolic cleavage, potentially impacting stability.[5]

Biological Activity Showdown: Target-Specific Comparisons

The choice between an azepane and piperidine scaffold is ultimately dictated by the specific biological target. The differing spatial arrangement of pharmacophoric features on each ring can lead to significant variations in potency and selectivity.

Histamine H₃ Receptor (H₃R) Antagonism

The H₃R is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, making it an attractive target for cognitive and sleep-wake disorders. Studies directly comparing piperidine and azepane derivatives have revealed the therapeutic potential of the larger ring.

In a series of biphenyloxy-alkyl derivatives, the azepane analog demonstrated superior binding affinity.[6]

CompoundScaffoldR (Alkyl Chain)H₃R Kᵢ (nM)
14 Piperidine-(CH₂)₅-25
16 Azepane-(CH₂)₅-34
13 Azepane -(CH₂)₆- 18

Data sourced from Łażewska et al., 2017.[6]

Analysis: In this series, the 1-(6-(3-phenylphenoxy)hexyl)azepane (13 ) emerged as the ligand with the highest affinity (Kᵢ = 18 nM).[6] This suggests that the increased conformational flexibility and the specific vector positioning of the biphenyl moiety afforded by the seven-membered ring allows for more optimal interactions within the H₃R binding pocket compared to the piperidine analogs. Interestingly, both compound 14 (piperidine) and 16 (azepane) were potent antagonists in a functional cAMP assay, indicating that both scaffolds can effectively translate binding into functional antagonism.[6]

Monoamine Reuptake Inhibition (Antidepressant Activity)

Monoamine transporters for norepinephrine (NET) and dopamine (DAT) are key targets for antidepressant therapies. A direct comparison of azepine and piperidine analogs as dual NET/DAT inhibitors highlights how subtle changes can impact potency.

CompoundScaffoldNET Kᵢ (nM)DAT Kᵢ (nM)
16a Azepine (unsaturated)H3,4-di-Cl4325
17a PiperidineH3-Cl10025
16b Azepine (unsaturated)CH₂CH₂OH3,4-di-Cl1226
17b PiperidineCH₂CH₂OH3-Cl3219

Data sourced from Bymaster et al., 2012.[7]

Analysis: In this context, the azepine-based compounds, particularly with the hydroxyethyl substitution (16b ), showed potent dual activity. The study also investigated the fully saturated azepane analogs, finding their activity was similar to the unsaturated azepine counterparts.[7] This demonstrates that for this target class, the seven-membered ring is well-tolerated and can be optimized to achieve high potency, rivaling or exceeding that of the corresponding piperidine analogs.

Workflow for Comparative Evaluation

A systematic approach is essential for objectively comparing analogs. The following workflow outlines the key stages, from initial screening to in-depth profiling.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Decision Making A Compound Acquisition (Azepane & Piperidine Analogs) B Primary Binding Assay (e.g., Radioligand Binding) A->B C Potency Determination (Ki) B->C D Cell-Based Functional Assay (Agonist/Antagonist Mode) C->D E Efficacy & Potency (EC50/IC50) D->E F In Vitro ADME Assays E->F G Metabolic Stability (Microsomes, Hepatocytes) F->G H Permeability (e.g., Caco-2) F->H I Safety Profiling (hERG, Cytotoxicity) F->I J Data Integration & SAR Analysis I->J K Lead Candidate Selection J->K

Caption: Experimental workflow for comparing azepane and piperidine analogs.

Detailed Experimental Protocols

Reproducibility requires meticulous methodology. The following protocols are self-validating systems for characterizing and comparing novel analogs.

Protocol 1: GPCR Functional Antagonist Assay (cAMP Accumulation)

This protocol is designed to determine the functional potency (IC₅₀) of an antagonist at a Gi-coupled receptor, such as the histamine H₃ receptor.

Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. An antagonist will block the ability of an agonist to suppress this forskolin-induced cAMP production.

Methodology:

  • Cell Culture & Seeding:

    • Culture HEK293 cells stably expressing the target GPCR in appropriate media (e.g., DMEM with 10% FBS, 1% Pen/Strep, and a selection antibiotic).

    • Seed cells into 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of test compounds (both azepane and piperidine analogs) in 100% DMSO.

    • Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor) to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration). Also prepare solutions for a reference antagonist, an agonist (for stimulation), and forskolin.

  • Assay Procedure:

    • Wash the cell monolayer once with pre-warmed assay buffer.

    • Add 50 µL of the diluted test compounds or reference antagonist to the appropriate wells. Incubate for 20 minutes at room temperature.

    • Add 25 µL of the agonist at a concentration corresponding to its EC₈₀ (pre-determined) to all wells except the basal and forskolin-only controls.

    • Add 25 µL of forskolin (e.g., 10 µM final concentration) to all wells except the basal control.

    • Incubate the plate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

    • Normalize the data with the forskolin-only response as 100% and the maximal agonist inhibition as 0%.

    • Plot the normalized response versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_0 Gi-Coupled GPCR Signaling Receptor {Gi-GPCR | Inactive} G_Protein Gi Protein α βγ Receptor->G_Protein Activation Agonist Agonist Agonist->Receptor:f0 AC Adenylyl Cyclase G_Protein:w->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE PDE cAMP->PDE PKA PKA (Inactive) cAMP->PKA AMP AMP PDE->AMP PKA_active PKA (Active) PKA->PKA_active Cellular Response Antagonist Antagonist (Test Compound) Antagonist->Receptor:f0 Blocks Agonist

Sources

Comparative

Comparative Potency of Azepane-Based Muscarinic Agonists

This guide provides an in-depth technical analysis of azepane-based muscarinic agonists, focusing on their comparative potency, structural advantages, and signaling profiles relative to traditional quinuclidine and tetra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of azepane-based muscarinic agonists, focusing on their comparative potency, structural advantages, and signaling profiles relative to traditional quinuclidine and tetrahydropyridine scaffolds.

Technical Guide for Drug Discovery & Pharmacology

Executive Summary: The Azepane Advantage

In the development of M1-selective muscarinic acetylcholine receptor (mAChR) agonists, the azepane (homopiperidine) scaffold represents a critical structural evolution from the classical quinuclidine (e.g., Xanomeline) and tetrahydropyridine (e.g., Arecoline) cores.

While smaller rings (pyrrolidine, piperidine) often yield high-affinity non-selective agonists, the expansion to a 7-membered azepane ring introduces specific steric constraints.[1] These constraints allow for functional selectivity , specifically differentiating the M1 orthosteric pocket from the highly homologous M2, M3, and M4 subtypes. This guide analyzes the potency (


) and intrinsic efficacy (

) of azepane-based ligands, using HTL9936 as the primary case study for successful M1 selectivity.[1]

Structural Pharmacology & SAR

Ring Size and Efficacy Switching

A defining feature of muscarinic ligand design is the "Ring Expansion Effect." The size of the nitrogen-containing ring dictates the ligand's ability to induce the active receptor conformation (efficacy) versus merely occupying the site (affinity).

  • Pyrrolidine (5-membered): Often confers full agonism but poor subtype selectivity (e.g., BM-5).[1]

  • Piperidine (6-membered): Balanced affinity; often the core of non-selective agonists.[1]

  • Azepane (7-membered): The "Selectivity Filter."[1]

    • Mechanism: The larger azepane ring occupies a hydrophobic sub-pocket defined by Tyr106 , Trp378 , and Tyr381 in the M1 receptor.

    • Outcome: This steric bulk prevents the "induced fit" required for activation in M2/M3 subtypes (which have tighter pockets), resulting in M1 selectivity or M2/M3 exclusion.

Case Study: HTL9936

HTL9936 is the benchmark azepane-based agonist.[1] Structurally, it is not a simple azepane but a piperidine-azepine hybrid (Ethyl (4S)-4-[4-[(1-methylcyclobutyl)carbamoyl]piperidin-1-yl]azepane-1-carboxylate).[1]

  • Role of Azepane: Acts as the hydrophobic tail that locks the molecule into the M1-specific conformation.

  • Role of Piperidine: Mimics the acetylcholine cation, engaging the core aspartate residue.

Comparative Potency Data

The following table contrasts the azepane-based HTL9936 against industry-standard agonists.

Table 1: Comparative Potency and Selectivity Profile

CompoundCore ScaffoldM1 Potency (

)
M1 Efficacy (

)
Selectivity ProfileClinical/Exp. Outcome
HTL9936 Azepane-Piperidine 32 - 79 nM 45 - 75% (Partial)>100x vs M2/M3 Pro-cognitive without GI side effects
Xanomeline Quinuclidine-Thiadiazole~10 - 30 nM>80% (Full)M1/M4 PreferringFailed in AD due to GI/Sweating (M3 mediated)
Arecoline Tetrahydropyridine~500 nM>90% (Full)Non-selectiveToxic; limited clinical utility
BM-5 Pyrrolidine~400 nMPartial/MixedPresynaptic AntagonistResearch tool; "Efficacy Switch" example

Note:


 is expressed relative to Acetylcholine (100%).[1] Lower 

(partial agonism) in HTL9936 is a deliberate design feature to prevent receptor desensitization and minimize seizure risk.[1]

Experimental Protocols

To replicate these potency values, the following self-validating protocols are recommended.

Calcium Mobilization Assay (FLIPR)

Objective: Measure


 and 

via Gq-coupled intracellular

release.[1]
  • Cell Line Generation: Stable transfection of CHO-K1 cells with human M1, M2, M3, M4, or M5 receptors +

    
     (promiscuous G-protein to force coupling for Gi subtypes).[1]
    
  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (

    
    ) in HBSS buffer + 2.5 mM Probenecid (to prevent dye leakage).[1] Incubate 60 min at 37°C.
    
  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s to establish baseline (

    
    ).
    
  • Agonist Addition: Inject Azepane derivative (e.g., HTL9936) using an automated pipettor.[1]

  • Data Acquisition: Record fluorescence peak (

    
    ) within 60s.
    
  • Validation:

    • Positive Control: Carbachol (

      
      ) must elicit maximum response.[1]
      
    • Negative Control: Buffer only.

    • Antagonist Check: Pre-incubate with Atropine (

      
      ) to confirm muscarinic specificity.[1]
      
Radioligand Binding (Competition Assay)

Objective: Determine affinity (


) independent of functional efficacy.
  • Membrane Prep: Homogenize CHO-hM1 cells; centrifuge at 40,000 x g. Resuspend in HEPES buffer.

  • Ligand: Use

    
    -N-Methylscopolamine (NMS) at 
    
    
    
    (
    
    
    approx).
  • Incubation: Mix membranes +

    
    -NMS + Test Compound (10 concentrations, 
    
    
    
    to
    
    
    ).
  • Equilibrium: Incubate 2h at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    

Mechanism of Action Visualization

Signaling Pathway Activation

The following diagram illustrates the differential signaling triggered by M1-selective azepane agonists versus non-selective agents.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Agonist Azepane Agonist (HTL9936) M1 M1 Receptor (Cortex/Hippo) Agonist->M1 High Affinity M2 M2/M3 Receptor (Heart/Gut) Agonist->M2 No Binding NonSel Non-Selective (Xanomeline) NonSel->M1 High Affinity NonSel->M2 High Affinity Gq Gq Protein M1->Gq Gi Gi Protein M2->Gi PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Cognition) IP3->Ca SideEff Bradycardia / GI (Side Effects) Gi->SideEff Inhibition of AC

Caption: Selective activation of the M1-Gq pathway by Azepane agonists avoids the M2-Gi mediated side effects common to non-selective quinuclidines.[1]

SAR Logic: Ring Expansion

Visualizing why the azepane ring confers selectivity.

SAR Pyrrolidine Pyrrolidine (5-Ring) High Efficacy Low Selectivity Piperidine Piperidine (6-Ring) Balanced Profile (Standard Agonists) Pyrrolidine->Piperidine +1 Carbon Azepane Azepane (7-Ring) Steric Bulk High Selectivity Piperidine->Azepane +1 Carbon (Fills Hydrophobic Pocket) Outcome M1 Selective Partial Agonist Azepane->Outcome Excludes M2/M3 Binding

Caption: The SAR progression from Pyrrolidine to Azepane demonstrates how increasing ring size acts as a steric filter for receptor subtype selectivity.

References

  • Brown, A. J. H., et al. (2021).[2][3] "From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease."[3][4] Cell, 184(23), 5886-5901.[1] Link[1]

  • Casamenti, F., et al. (1986). "Effect of BM-5, a presynaptic antagonist-postsynaptic agonist, on cortical acetylcholine release."[1][5] European Journal of Pharmacology, 122(2), 288-290.[1] Link

  • Sauerberg, P., et al. (1992). "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry, 35(12), 2274-2283.[1] Link

  • Bradley, S. R., et al. (2010). "AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model."[1] Neuropharmacology, 58(2), 365-373.[1] Link

Sources

Validation

A Comparative Crystallographic Guide to 4-(Azepan-1-yl)but-2-yn-1-amine Salts: From Synthesis to Structural Elucidation

For researchers and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including solubility, stability, and bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, including solubility, stability, and bioavailability, are intrinsically linked to the crystalline form of the compound.[1][2][3] This guide provides a comprehensive comparison of the potential crystallographic characteristics of various salts of 4-(Azepan-1-yl)but-2-yn-1-amine, a promising scaffold in medicinal chemistry. While specific crystallographic data for this compound's salts are not yet widely published, this document outlines the experimental workflows and analytical expectations for their characterization, drawing parallels from established crystallographic principles and studies on related amine salts.

The core structure, containing a flexible seven-membered azepane ring and a reactive propargylamine moiety, presents an interesting case for crystallographic analysis. The formation of different salts can significantly influence the three-dimensional arrangement of the molecules in the crystal lattice, leading to polymorphism, where different crystal structures of the same compound exhibit distinct physicochemical properties.[4][5] Understanding and controlling this polymorphism is a critical step in the development of a stable and effective drug product.

The Strategic Importance of Salt Selection and Crystallographic Analysis

The decision to develop a salt form of an API is a strategic one, often aimed at improving its biopharmaceutical properties.[2] For a basic compound like 4-(Azepan-1-yl)but-2-yn-1-amine, salt formation with various acids can modulate properties such as:

  • Solubility and Dissolution Rate: Salt forms are generally more soluble in aqueous media than the corresponding free base.

  • Stability: A stable crystalline lattice can protect the API from degradation due to heat, light, or moisture.

  • Hygroscopicity: The tendency of a compound to absorb atmospheric moisture can be mitigated by selecting an appropriate salt form.

  • Manufacturability: Consistent and well-defined crystal habits are crucial for reproducible formulation and manufacturing processes.

Crystallographic analysis, particularly single-crystal X-ray diffraction (SCXRD), is the gold standard for unambiguously determining the three-dimensional atomic arrangement within a crystal. This information is foundational for understanding and comparing different salt forms.

Comparative Experimental Workflow: A Hypothetical Study

This section outlines a detailed experimental plan for a comparative crystallographic study of the hydrochloride, hydrobromide, sulfate, and oxalate salts of 4-(Azepan-1-yl)but-2-yn-1-amine.

Synthesis of 4-(Azepan-1-yl)but-2-yn-1-amine (Free Base)

The synthesis of the parent compound is the initial step. Based on related literature, a plausible synthetic route would involve the reaction of 1,4-dichlorobut-2-yne with an excess of azepane.

Experimental Protocol:

  • Dissolve azepane (2.5 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 1,4-dichlorobut-2-yne (1 equivalent) in the same solvent dropwise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(Azepan-1-yl)but-2-yn-1-amine as a free base.

Salt Formation and Crystallization

The formation of different salts requires the reaction of the free base with the corresponding acid. The choice of solvent is critical for obtaining high-quality single crystals.

Experimental Protocol:

  • Hydrochloride and Hydrobromide Salts: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a stoichiometric amount of a solution of hydrochloric acid or hydrobromic acid in the same solvent dropwise with stirring.

  • Sulfate Salt: Dissolve the free base in a suitable solvent and add a stoichiometric amount of sulfuric acid dropwise.

  • Oxalate Salt: Dissolve the free base and a stoichiometric amount of oxalic acid separately in a suitable solvent (e.g., methanol or ethanol). Mix the two solutions with gentle warming.

  • Crystallization: For each salt solution, induce crystallization by one or a combination of the following methods:

    • Slow evaporation of the solvent at room temperature.

    • Vapor diffusion of an anti-solvent (e.g., diethyl ether, hexane) into the salt solution.

    • Cooling the saturated solution slowly.

experimental_workflow free_base free_base free_base_salt free_base_salt free_base->free_base_salt salt_hcl salt_hcl crystals crystals salt_hcl->crystals salt_hbr salt_hbr salt_hbr->crystals salt_sulfate salt_sulfate salt_sulfate->crystals salt_oxalate salt_oxalate salt_oxalate->crystals

Anticipated Crystallographic Data and Comparative Analysis

The data obtained from SCXRD analysis will allow for a detailed comparison of the different salt forms. The following table summarizes the key crystallographic parameters and their significance in a comparative context.

ParameterDescriptionSignificance for Comparison
Crystal System & Space Group The crystal system describes the symmetry of the unit cell, while the space group defines the symmetry operations within the crystal.Differences in crystal system and space group indicate distinct packing arrangements. Higher symmetry often correlates with denser packing.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the smallest repeating unit in the crystal lattice.Variations in unit cell dimensions reflect differences in molecular packing and can influence physical properties like density.
Density (calculated) The calculated density based on the unit cell volume and its contents.A higher density generally indicates more efficient molecular packing, which can correlate with greater stability.
Hydrogen Bonding Network The pattern of hydrogen bonds between the protonated amine, the counter-ion, and any solvent molecules present in the crystal.The nature and strength of the hydrogen bonding network are crucial for crystal stability. Different counter-ions will lead to distinct hydrogen bonding motifs. For example, the divalent sulfate and oxalate anions can act as bridges between multiple cations, potentially leading to more complex and robust networks compared to the monovalent chloride and bromide ions.[6][7][8]
Molecular Conformation The three-dimensional arrangement of the 4-(Azepan-1-yl)but-2-yn-1-amine cation, including the conformation of the azepane ring.The flexibility of the azepane ring may allow for different conformations in different salt forms, which can impact the overall crystal packing and stability.
Intermolecular Interactions Other non-covalent interactions such as van der Waals forces and C-H···π interactions.These weaker interactions also contribute to the overall stability of the crystal lattice.

logical_relationship packing packing stability stability packing->stability bioavailability bioavailability stability->bioavailability h_bonding h_bonding h_bonding->stability solubility solubility h_bonding->solubility conformation conformation conformation->packing solubility->bioavailability

Hypothetical Comparison of Salts

  • Halide Salts (HCl and HBr): These simple, monovalent anions are likely to form relatively straightforward crystal structures. The primary interactions will be N-H···X⁻ (X = Cl, Br) hydrogen bonds. A comparison between the hydrochloride and hydrobromide salts will reveal the effect of anion size on the crystal packing.

  • Sulfate Salt: The divalent sulfate anion (SO₄²⁻) can accept hydrogen bonds from multiple cations, potentially leading to a more complex and densely packed three-dimensional network. This could result in a more stable but potentially less soluble salt compared to the halides.

  • Oxalate Salt: Oxalic acid is a dicarboxylic acid, and its dianion can also act as a bridging ligand, forming intricate hydrogen-bonded networks.[7][9][10] The planarity of the oxalate ion may also facilitate π-stacking interactions if aromatic rings were present, though in this case, it will primarily influence the hydrogen bonding geometry.

Conclusion

A thorough crystallographic analysis of various salts of 4-(Azepan-1-yl)but-2-yn-1-amine is essential for selecting the optimal form for further drug development. By systematically preparing and analyzing different salts, researchers can gain a deep understanding of the structure-property relationships that govern the performance of this promising molecule. The experimental and analytical framework presented in this guide provides a robust starting point for such an investigation. The insights gained from this comparative approach will be invaluable for the rational design of a drug product with desired stability, solubility, and bioavailability.

References

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